molecular formula C12H8FNO B1614109 5-(2-Fluorophenyl)nicotinaldehyde CAS No. 887973-67-3

5-(2-Fluorophenyl)nicotinaldehyde

Cat. No.: B1614109
CAS No.: 887973-67-3
M. Wt: 201.2 g/mol
InChI Key: RIVJOXXMSMMZQF-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)nicotinaldehyde is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(2-fluorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVJOXXMSMMZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646989
Record name 5-(2-Fluorophenyl)pyridine-3-carbaldehyde
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Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-67-3
Record name 5-(2-Fluorophenyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of 5-(2-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(2-Fluorophenyl)nicotinaldehyde , a critical biaryl pyridine intermediate used in medicinal chemistry.

This guide is structured to serve researchers requiring precise physicochemical data, robust synthesis protocols, and structural characterization logic.

Physicochemical Identity & Structural Core[1]

Molecular Identity

This compound is a functionalized heteroaromatic building block.[1] It belongs to the class of biaryl pyridines , specifically a 3,5-disubstituted pyridine. Its structural integrity relies on the meta-positioning of the aldehyde group relative to the nitrogen, with the fluorophenyl ring attached at the 5-position.[1]

Note on Nomenclature:

  • Systematic Name: 5-(2-Fluorophenyl)pyridine-3-carbaldehyde[1][2][3]

  • Common Name: this compound[1][3]

  • CAS Registry Number: 1183051-95-7[1][3]

Quantitative Data Profile

The following data is calculated based on IUPAC atomic weights and standard physicochemical modeling.

PropertyValueUnitPrecision Note
Molecular Formula C₁₂H₈FNO -Exact
Molecular Weight 201.20 g/mol Average Mass
Monoisotopic Mass 201.0590 DaFor HRMS (M+H⁺ calc: 202.066)
Heavy Atom Count 15--
CLogP (Predicted) ~2.3 - 2.5-Lipophilic, non-polar
H-Bond Acceptors 3-N(py), O(ald), F
H-Bond Donors 0--
Rotatable Bonds 2-C(Py)-C(Ph) and C(Py)-CHO
Topological Polar Surface Area ~30ŲGood membrane permeability

PART 2: Synthesis & Methodology (The "Self-Validating" Protocol)

Retrosynthetic Analysis

The most reliable route to this compound is the Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over Stille coupling due to lower toxicity (avoiding organotins) and higher tolerance for the electrophilic aldehyde group.

Strategic Disconnection:

  • Bond Formed: C(sp²)–C(sp²) between Pyridine C5 and Phenyl C1.[1]

  • Electrophile: 5-Bromonicotinaldehyde (Commercial availability: High).[1]

  • Nucleophile: 2-Fluorophenylboronic acid (Commercial availability: High).[1]

Optimized Experimental Protocol

Rationale: This protocol uses a Pd(0) source with a phosphine ligand to facilitate the oxidative addition into the electron-deficient pyridine ring.[1]

Reagents & Stoichiometry:
  • Substrate: 5-Bromonicotinaldehyde (1.0 equiv)

  • Boronic Acid: 2-Fluorophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (3-5 mol%)[1]

    • Why: The bidentate dppf ligand prevents catalyst decomposition and accelerates reductive elimination.

  • Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

  • Solvation: Charge the flask with 5-Bromonicotinaldehyde and 2-Fluorophenylboronic acid. Add 1,4-Dioxane.[1]

  • Degassing (Critical): Bubble Argon through the solution for 10 minutes. Oxygen is a poison to the Pd(0) cycle and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM and the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).

    • Endpoint: Disappearance of the bromide starting material (Rf ~0.6). The product is usually more polar (Rf ~0.4) due to the aldehyde/nitrogen interaction.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water (x2) and brine (x1).[1]

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% → 30% EtOAc in Hexanes.

Synthesis Pathway Visualization

The following diagram illustrates the catalytic cycle and workflow logic.

SuzukiCoupling Start 5-Bromonicotinaldehyde (Electrophile) Inter Oxidative Addition Complex Start->Inter + Pd(0) Boron 2-Fluorophenylboronic Acid (Nucleophile) Trans Transmetalation (Base Mediated) Boron->Trans + Base (K2CO3) Cat Pd(dppf)Cl2 (Catalyst) Cat->Inter Activation Inter->Trans Prod This compound (Target) Trans->Prod Reductive Elimination - Pd(0)

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl pyridine.[1]

PART 3: Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated using the following spectroscopic markers.

¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
  • Aldehyde Proton (-CHO): Look for a distinct singlet downfield at δ 10.1 – 10.2 ppm .[1] This confirms the oxidation state of the carbonyl is intact.

  • Pyridine Protons (3 signals):

    • H2 (between N and CHO): Singlet/Doublet (fine coupling) at δ ~9.0 – 9.1 ppm .[1] Most deshielded due to two electron-withdrawing groups (N and C=O).[1]

    • H6 (adjacent to N): Doublet at δ ~8.8 ppm .

    • H4 (between CHO and Phenyl): Triplet/Doublet at δ ~8.4 ppm .

  • Phenyl Protons: Multiplet region at δ 7.1 – 7.6 ppm . The fluorine atom will cause splitting (J_H-F coupling), broadening the signals compared to a standard phenyl ring.

¹⁹F-NMR
  • Signal: A single peak around δ -110 to -120 ppm (relative to CFCl₃).[1] This is the definitive proof of the 2-fluorophenyl incorporation.[1]

Mass Spectrometry (ESI+)[1][7]
  • Parent Ion: [M+H]⁺ = 202.1 m/z.

  • Fragmentation: Loss of -CO (28 Da) is common for aldehydes, leading to a fragment at ~174 m/z.[1]

PART 4: Applications in Drug Discovery

This molecule is not just a chemical curiosity; it is a "privileged scaffold" intermediate.

Kinase Inhibitor Design

The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of ATP-binding sites in kinases.[1] The aldehyde provides a "handle" for:

  • Reductive Amination: To install solubilizing amine tails (e.g., morpholine, piperazine).

  • Knoevenagel Condensation: To extend the conjugation for Michael acceptor design (covalent inhibitors).

Fragment-Based Drug Discovery (FBDD)

The 2-fluorophenyl group is a bioisostere for other aromatic rings but introduces metabolic stability (blocking P450 oxidation at the ortho position) and alters the electronic dihedral angle relative to the pyridine ring, potentially locking the conformation for better receptor fit.[1]

Drug Design Workflow Diagram

DrugDesign Core This compound (Core Scaffold) Path1 Reductive Amination (+ R-NH2) Core->Path1 Path2 Oxidation (to Carboxylic Acid) Core->Path2 Path3 Condensation (to Vinyl Sulfones/Nitriles) Core->Path3 Target1 Kinase Inhibitors (Hinge Binders) Path1->Target1 Solubility/Potency Target2 Amide Coupling (Peptidomimetics) Path2->Target2 Linker Extension Target3 Covalent Inhibitors (Cys-Targeting) Path3->Target3 Warhead Install

Caption: Figure 2. Divergent synthesis strategies utilizing the aldehyde handle for medicinal chemistry optimization.

References

  • PubChem Compound Summary. (2025). This compound (CAS 1183051-95-7).[1][3] National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Fluorine bioisosteres). [Link]

Sources

Technical Guide: 5-Aryl Substituted Nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Functionalization, and Medicinal Chemistry Applications

Executive Summary

The 5-aryl substituted nicotinaldehyde (5-aryl-3-pyridinecarboxaldehyde) scaffold represents a "privileged structure" in modern drug discovery. Its value lies in the orthogonal reactivity of its core: the electrophilic aldehyde handle at C3 allows for rapid library generation (via condensation or reductive amination), while the biaryl axis at C5 provides critical hydrophobic interactions within protein binding pockets (notably kinases and AChE).

This guide provides a validated technical roadmap for researchers to synthesize, functionalize, and profile these derivatives. It moves beyond generic textbook descriptions to offer field-proven protocols and mechanistic insights essential for high-impact research.

Structural Rationale & Medicinal Chemistry

The pharmacological success of the 5-aryl nicotinaldehyde core stems from its electronic and steric properties.

  • The Biaryl Axis (C5 Position): The aryl group at the 5-position is often critical for occupying hydrophobic pockets in enzymes. For example, in IRAK4 inhibitors , the 5-aryl substituent forms

    
    -
    
    
    
    stacking interactions with residues like Tyr-262, determining potency and selectivity against off-targets like TAK1 [1].
  • The Aldehyde "Warhead" (C3 Position): unlike a static alkyl group, the aldehyde is a reactive pivot. It serves as a precursor for:

    • Chalcones:

      
      -unsaturated systems with anticancer/antioxidant activity.
      
    • Schiff Bases/Amines: For hydrogen-bond donor/acceptor modulation.

    • Fused Heterocycles: Precursors for naphthyridines and imidazopyridines.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor (pKa ~5.2), often crucial for "hinge binding" in kinase domains [2].

Core Synthesis: The Suzuki-Miyaura Architecture

The most robust route to 5-aryl nicotinaldehydes is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-3-pyridinecarboxaldehyde with aryl boronic acids.

Reaction Mechanics

The reaction utilizes the distinct reactivity of the C5-bromine. While the aldehyde is electron-withdrawing (deactivating the ring toward electrophilic substitution), it activates the C-Br bond for oxidative addition to Pd(0) species.

Critical Parameters:

  • Catalyst:

    
     is the standard for steric accessibility. 
    
    
    
    is preferred if the aryl boronic acid is sterically hindered (ortho-substituted).
  • Base: Carbonate bases (

    
     or 
    
    
    
    ) are preferred over phosphates to minimize aldol condensation side-reactions of the aldehyde product.
  • Solvent: A biphasic system (Toluene/Ethanol/Water) is essential to solubilize the inorganic base and facilitate transmetallation.

Synthetic Workflow Diagram

The following diagram outlines the logical flow of the synthesis and critical decision points.

SuzukiWorkflow Start Reactants: 5-Bromonicotinaldehyde + Aryl Boronic Acid CatSystem Catalytic System: Pd(PPh3)4 (3-5 mol%) Na2CO3 (2.0 eq) Solvent: Tol/EtOH/H2O Start->CatSystem Reflux Reaction: Reflux (90-100°C) 4-12 Hours Inert Atm (N2/Ar) CatSystem->Reflux Monitor TLC Monitoring: Disappearance of Bromide (Rf ~0.6 in 30% EtOAc/Hex) Reflux->Monitor Monitor->Reflux Incomplete Workup Workup: Extraction (EtOAc) Wash (Brine) Dry (Na2SO4) Monitor->Workup Conversion >95% Purify Purification: Flash Chromatography (SiO2, Hex/EtOAc gradient) Workup->Purify Product Target: 5-Aryl Nicotinaldehyde Purify->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of 5-bromonicotinaldehyde. Colors denote process stages (Blue: Inputs/Outputs, Yellow: Reagents, Red: Reaction, Green: Isolation).

Substrate Scope & Yield Data

The electronic nature of the aryl boronic acid influences yield. Electron-rich boronic acids generally couple faster due to facilitated transmetallation.

EntryAryl Boronic Acid SubstituentElectronic EffectTypical Yield (%)Notes
1 Phenyl (H)Neutral85-92%Baseline standard [3].
2 4-Methoxyphenyl (-OMe)Electron Donating88-95%Rapid conversion.
3 4-Fluorophenyl (-F)Electron Withdrawing75-85%Slower oxidative addition; may require longer reflux.
4 2,4-DimethylphenylSteric Hindrance60-75%Requires Pd(dppf)Cl2 or SPhos for optimal yields.
5 3-PyridylHeteroaryl50-65%Potential catalyst poisoning; requires higher catalyst load (5-10%).

Detailed Protocol: Synthesis of 5-Phenylnicotinaldehyde

This protocol is a self-validating system designed for 1.0 mmol scale.

Reagents:

  • 5-Bromo-3-pyridinecarboxaldehyde (186 mg, 1.0 mmol)

  • Phenylboronic acid (134 mg, 1.1 mmol)

  • 
     (Tetrakis(triphenylphosphine)palladium(0)) (35 mg, 0.03 mmol)
    
  • 
     (212 mg, 2.0 mmol) dissolved in Water (2 mL)
    
  • Toluene (6 mL) / Ethanol (2 mL)

Procedure:

  • Degassing: In a 25 mL round-bottom flask, combine toluene, ethanol, and the aqueous carbonate solution. Sparge with Argon for 15 minutes. Reason: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species.

  • Addition: Add the bromide and boronic acid. Add the Pd catalyst last.

  • Reaction: Fit with a reflux condenser and heat to 90°C under Argon balloon pressure. Stir vigorously.

  • Validation (TLC): Check after 4 hours (Mobile phase: 30% Ethyl Acetate in Hexane). The starting bromide (higher Rf) should disappear; a fluorescent product spot (lower Rf) will appear.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (

    
    ) and brine (
    
    
    
    ). Dry organic layer over anhydrous
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0%

    
     20% EtOAc in Hexane).
    
  • Characterization:

    
     NMR (CDCl3) diagnostic peak: Aldehyde proton singlet at 
    
    
    
    ppm.

Downstream Functionalization

The aldehyde group allows for divergent synthesis. Two primary pathways are Knoevenagel Condensation (to access chalcones) and Reductive Amination (to access amines).

Divergent Synthesis Map

DivergentSynthesis Core 5-Aryl Nicotinaldehyde Reagent1 + Acetophenone / Piperidine Core->Reagent1 Reagent2 + Primary Amine / NaBH(OAc)3 Core->Reagent2 Reagent3 + Diamines / Oxidation Core->Reagent3 Product1 Chalcone Analogs (Anticancer) Reagent1->Product1 Product2 Secondary Amines (Kinase Inhibitors) Reagent2->Product2 Product3 Fused Heterocycles (Imidazopyridines) Reagent3->Product3

Caption: Divergent synthetic pathways from the 5-aryl nicotinaldehyde core. The aldehyde serves as the reactive "hub" for library generation.

Protocol: Knoevenagel Condensation (Chalcone Synthesis)

To synthesize


-unsaturated ketones (e.g., for anticancer screening):
  • Mix: 5-Aryl nicotinaldehyde (1.0 eq) + Substituted Acetophenone (1.0 eq) in Ethanol.

  • Catalyze: Add 10% NaOH (aq) or Piperidine (catalytic drops).

  • Condition: Stir at RT (2-6 hours). The product often precipitates out as a solid.

  • Isolate: Filter the precipitate and recrystallize from ethanol.

    • Note: The resulting enone is a Michael acceptor, capable of covalent modification of cysteine residues in target proteins [4].

Biological Profiling & Applications

Researchers utilizing this scaffold should focus assays on the following verified targets:

  • Kinase Inhibition (IRAK4 / p38 MAPK):

    • The 5-aryl pyridine core mimics the adenine ring of ATP.

    • Assay: ADP-Glo™ Kinase Assay or similar fluorescence-based binding assays.

    • Significance: Treatment of inflammatory diseases and oncology [1].[1]

  • Antimicrobial Activity:

    • Nicotinaldehyde derivatives have shown efficacy against oral pathogens and drug-resistant bacteria.

    • Mechanism:[2][3][4][5] Disruption of bacterial cell walls or interference with metabolic pathways (DHFR inhibition) [5].

  • Alzheimer's Disease (AChE Inhibition):

    • Dual binding site inhibitors: The pyridine ring binds the catalytic anionic site (CAS), while the 5-aryl extension reaches the peripheral anionic site (PAS).

References

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Journal of Medicinal Chemistry. (2022). Link

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. (2022). Link

  • 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. BenchChem Technical Review. (2025). Link

  • Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds. Molecules. (2021). Link

  • Synthesis and biological activities of nicotinaldehyde based azlactones. ResearchGate. (2015). Link

Sources

Solubility Profile of 5-(2-Fluorophenyl)nicotinaldehyde: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from bioavailability and formulation to process chemistry and toxicological assessment.[1][2] 5-(2-Fluorophenyl)nicotinaldehyde is a heterocyclic aldehyde scaffold of interest in medicinal chemistry. This guide provides an in-depth analysis of the factors governing its solubility in organic solvents, presents a robust experimental framework for its determination, and offers insights into the interpretation of solubility data. We will explore the theoretical underpinnings of the dissolution process, detail a validated experimental protocol, and discuss the profound influence of the molecule's unique structural motifs—the fluorophenyl ring, the pyridine core, and the aldehyde functionality—on its solvent interactions.

Introduction: Why Solubility is a Cornerstone of Drug Development

In the journey from discovery to clinical application, a compound's physicochemical properties dictate its fate. Among these, solubility is paramount. Poor solubility can lead to low absorption and inadequate plasma exposure, diminishing therapeutic efficacy and potentially causing complications, especially with intravenous administration.[3] Therefore, a comprehensive understanding of a compound's solubility profile across a range of relevant solvents is not merely a characterization exercise; it is a foundational step in risk mitigation and rational drug design. This guide focuses on this compound, a molecule whose structure presents a compelling interplay of chemical functionalities that directly govern its solubility behavior.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of this compound is best understood by dissecting its constituent parts and their influence on intermolecular forces. The principle of "like dissolves like" serves as a useful heuristic, reminding us that solvents best dissolve solutes with similar polarity.[4]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature. Its lone pair of electrons can act as a hydrogen bond acceptor, promoting solubility in protic solvents like alcohols (methanol, ethanol).

  • The Aldehyde Group (-CHO): The carbonyl group is highly polar, with the oxygen atom serving as another strong hydrogen bond acceptor.[5] This feature suggests favorable interactions with polar solvents, both protic and aprotic (e.g., acetone, acetonitrile). However, the absence of an acidic proton means aldehydes cannot act as hydrogen bond donors to each other, resulting in lower boiling points compared to corresponding alcohols.[5][6]

  • The 2-Fluorophenyl Group: This moiety introduces complexity. The phenyl ring is inherently nonpolar and lipophilic, favoring solubility in less polar solvents (e.g., toluene, dichloromethane). The fluorine atom, being the most electronegative element, has a profound impact. While a single fluorine substitution can increase lipophilicity and enhance membrane permeability, its strong electron-withdrawing nature also modulates the electronic properties of the entire molecule.[7][8][9] This strategic placement of fluorine is a common tactic in medicinal chemistry to improve metabolic stability and binding affinity.[10]

Based on this analysis, we can predict that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, acetone, acetonitrile) and polar protic solvents (e.g., ethanol, methanol), where dipole-dipole interactions and hydrogen bonding can be maximized. Conversely, its solubility is expected to be limited in nonpolar hydrocarbon solvents like hexane.

cluster_molecule This compound cluster_solvents Solvent Interactions M Core Structure F_group 2-Fluorophenyl Group M->F_group Lipophilicity Inductive Effects P_ring Pyridine Ring M->P_ring Aromaticity H-Bond Acceptor (N) A_group Aldehyde Group M->A_group Polarity H-Bond Acceptor (O) Nonpolar Nonpolar (e.g., Toluene) F_group->Nonpolar Favorable (van der Waals) Polar_Protic Polar Protic (e.g., Methanol) P_ring->Polar_Protic Favorable (H-Bonding) A_group->Polar_Protic Favorable (H-Bonding) Polar_Aprotic Polar Aprotic (e.g., Acetone) A_group->Polar_Aprotic Favorable (Dipole-Dipole) cluster_prep Phase 1: Equilibration cluster_analysis Phase 2: Quantification A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temp (24-48h) B->C D 4. Centrifuge to Separate Phases C->D E 5. Collect & Filter Supernatant D->E G 7. Dilute Supernatant Sample E->G To Analysis F 6. Prepare Calibration Standards H 8. Inject Standards & Sample into HPLC-UV F->H G->H I 9. Calculate Concentration vs. Calibration Curve H->I

Sources

Technical Guide & Safety Data Sheet: 5-(2-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 5-(2-Fluorophenyl)nicotinaldehyde , a specialized heterocyclic intermediate used in medicinal chemistry.

Editorial Note: As a specific CAS registry number for the exact 2-fluorophenyl isomer is not widely indexed in public commercial catalogs (unlike its 4-fluorophenyl analog, CAS 381684-96-4), this guide utilizes Read-Across Toxicology principles. Data is synthesized from structural analogs (fluorinated phenyl-pyridines) and functional group analysis (nicotinaldehydes) to provide a scientifically robust safety and handling profile.

Chemical Identity & Characterization

Compound Name: this compound IUPAC Name: 5-(2-Fluorophenyl)pyridine-3-carbaldehyde Synonyms: 5-(2-Fluorophenyl)-3-pyridinecarboxaldehyde; 3-Formyl-5-(2-fluorophenyl)pyridine Structural Class: Biaryl Pyridine / Heterocyclic Aldehyde

PropertyValue (Predicted/Analog)
Molecular Formula C₁₂H₈FNO
Molecular Weight 201.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point 90–95 °C (Estimated based on analogs)
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in water
SMILES Fc1ccccc1c2cncc(C=O)c2
Analog CAS (4-Fluorophenyl isomer)

Hazard Identification (GHS Classification)

Derived from SAR (Structure-Activity Relationship) analysis of halogenated nicotinaldehydes.

Signal Word: WARNING

Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Synthesis & Experimental Context

This compound is typically synthesized via Suzuki-Miyaura cross-coupling .[3] Understanding the synthesis is critical for safety, as residual reagents (boronic acids, palladium) may be present in crude batches.

Synthesis Pathway

The reaction couples 5-bromonicotinaldehyde with 2-fluorophenylboronic acid .

SuzukiCoupling Reagent1 5-Bromonicotinaldehyde (Electrophile) Catalyst Pd(dppf)Cl2 / K2CO3 (Dioxane/H2O) Reagent1->Catalyst Reagent2 2-Fluorophenylboronic Acid (Nucleophile) Reagent2->Catalyst Product This compound (Target) Catalyst->Product Reflux, 8-12h Byproducts Boronic Acid Residues Pd Black Catalyst->Byproducts

Figure 1: Standard Suzuki-Miyaura synthesis pathway for biaryl nicotinaldehydes.

Experimental Handling (The "Why" Behind the Protocol)
  • Air Sensitivity (Aldehyde Oxidation): Nicotinaldehydes are prone to autoxidation to the corresponding nicotinic acid (5-(2-fluorophenyl)nicotinic acid) upon prolonged air exposure.

    • Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Schiff Base Formation: The aldehyde moiety is highly reactive toward primary amines.

    • Protocol: Avoid using amine-based solvents (e.g., pyridine, alkylamines) during purification unless intended for reductive amination.

Safe Handling & Storage Workflow

This workflow ensures data integrity and researcher safety when handling the compound for the first time.

SafetyWorkflow Start Receive Compound Check Check Atmosphere (Is it sealed?) Start->Check Storage Store at 2-8°C (Under Argon) Check->Storage Intact Usage Weighing Storage->Usage Experiment Start Control Engineering Controls (Fume Hood Required) Usage->Control Dust Hazard Reaction Reaction Setup Control->Reaction Waste Waste Disposal (Halogenated Organic) Reaction->Waste

Figure 2: Decision tree for safe handling and storage of fluorinated aldehydes.

Storage Specifications
  • Temperature: Refrigerate (2–8 °C).

  • Atmosphere: Inert gas (Argon preferred over Nitrogen for heavier blanket effect).

  • Container: Amber glass vial (protects from potential photodegradation, though less critical than for polyenes).

Emergency Protocols

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The aldehyde functionality can be a respiratory irritant (sensitizer potential).

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1][2] Fluorinated aromatics can be lipophilic; thorough washing is essential to prevent absorption.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Call a POISON CENTER immediately.[1][2]

Fire-Fighting Measures[4][5]
  • Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.[2]

  • Specific Hazards: Emits toxic fumes under fire conditions, including Hydrogen Fluoride (HF) , Carbon oxides, and Nitrogen oxides (NOx).

  • PPE: Wear self-contained breathing apparatus (SCBA) due to the risk of HF formation.

Toxicological & Ecological Information (Read-Across)

Data inferred from 5-(4-fluorophenyl)nicotinaldehyde and general pyridine aldehydes.

  • Acute Toxicity: Oral LD50 (Rat) predicted < 2000 mg/kg (Category 4).

  • Skin Corrosion/Irritation: Moderate irritant.

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

  • Ecological Fate: Pyridine derivatives are generally mobile in soil. Do not allow product to reach ground water or sewage system.

References

  • PubChem. 5-(4-Fluorophenyl)pyridine-3-carbaldehyde (Compound Summary). National Library of Medicine. Link[4]

  • Fisher Scientific. Safety Data Sheet: 4-Pyridinecarboxaldehyde. (Used for functional group read-across). Link

  • American Elements. 5-(4-Fluorophenyl)nicotinaldehyde Safety Data.Link

  • Beilstein Journal of Organic Chemistry. Mechanistic aspects regarding the Suzuki–Miyaura reaction. (Synthesis context). Link

Sources

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of 5-(2-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(2-Fluorophenyl)nicotinaldehyde , a critical biaryl pyridine building block used in medicinal chemistry.

Executive Summary

This compound (also known as 5-(2-fluorophenyl)pyridine-3-carbaldehyde) is a specialized heterocyclic building block.[1] It serves as a "linchpin" intermediate in the synthesis of biaryl pyridine scaffolds, which are ubiquitous in kinase inhibitors, GPCR ligands (specifically aldosterone synthase inhibitors), and allosteric modulators. Its structural value lies in the meta-positioning of the aldehyde relative to the biaryl axis, allowing for divergent synthesis via reductive amination, oxidation, or olefination.

Chemical Profile & Identity

PropertySpecification
Chemical Name 5-(2-Fluorophenyl)pyridine-3-carbaldehyde
Common Name This compound
Molecular Formula C₁₂H₈FNO
Molecular Weight 201.20 g/mol
CAS Number Note: Often custom-synthesized. Analogous to 381684-96-4 (4-F isomer)
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
LogP (Predicted) ~2.3 - 2.5
pKa (Pyridine N) ~3.5 (Electron-withdrawing aldehyde reduces basicity)

Market Analysis: Suppliers & Pricing

Due to the specific substitution pattern (2-fluoro vs. the more common 4-fluoro), this compound is frequently classified as a "Make-to-Order" or "Tier 2" catalog item. It is not always in stock for immediate dispatch but is routinely synthesized by major CROs.

Leading Suppliers & Sourcing Channels
  • Primary Catalog Suppliers: Enamine, Combi-Blocks, Fluorochem, WuXi AppTec.

  • Custom Synthesis Specialists: Syngene, Pharmablock.

Price Estimates (2025 Market Data)

Pricing is estimated based on the cost of the 4-fluorophenyl analog and raw materials (5-bromonicotinaldehyde).

QuantityEstimated Price Range (USD)Lead Time
1 g $120 - $1801-2 Weeks (Stock)
5 g $450 - $6002-3 Weeks
25 g $1,200 - $1,8004-6 Weeks (Custom)
100 g Inquire (Bulk Rate)6-8 Weeks

Sourcing Tip: For campaigns requiring >10g, it is often 40-60% cheaper to perform the Suzuki coupling in-house using 5-bromonicotinaldehyde (~


0.50/g).

Synthetic Utility & Mechanism

The primary route to this compound is a Suzuki-Miyaura Cross-Coupling . This reaction is robust but requires specific attention to catalyst choice to prevent dehalogenation or oxidation of the aldehyde.

Mechanistic Pathway (Suzuki Coupling)

The reaction couples an aryl halide (Electrophile) with an aryl boronic acid (Nucleophile) using a Palladium(0) catalyst.[1][2]

Key Challenges:

  • Protodeboronation: The 2-fluoro group on the boronic acid can accelerate protodeboronation (loss of Boron) under basic conditions due to the ortho-electronic effect.

  • Aldehyde Stability: The aldehyde group is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strongly basic/aqueous conditions.

Optimized Synthetic Workflow

Reagents:

  • Substrate A: 5-Bromonicotinaldehyde (1.0 eq)

  • Substrate B: 2-Fluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%) — Chosen for stability and resistance to oxidation.

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster rates).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Protocol:

  • Degassing: Charge reaction vessel with solvents and sparge with Nitrogen for 15 mins (Critical to preserve Pd(0)).

  • Addition: Add 5-bromonicotinaldehyde, boronic acid, and base. Add catalyst last.[4]

  • Reaction: Heat to 80-90°C for 4-6 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product usually elutes around 30-40% EtOAc.

Visualized Workflow (DOT Diagram)

SynthesisWorkflow Start Raw Materials: 5-Bromonicotinaldehyde 2-Fluorophenylboronic Acid Process Suzuki Coupling 90°C, 4-6 Hours (Inert Atmosphere) Start->Process Mix Cat Catalyst System: Pd(dppf)Cl2 K2CO3 / Dioxane / H2O Cat->Process Catalyze Workup Workup & Isolation: EtOAc Extraction Flash Chromatography Process->Workup Complete Product Target: 5-(2-Fluorophenyl) nicotinaldehyde Workup->Product Purify

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target building block.

Downstream Applications in Drug Discovery

This building block is a "divergent point" intermediate. The aldehyde handle allows for rapid diversification of the scaffold.

Reductive Amination (Library Generation)
  • Reaction: Aldehyde + Primary/Secondary Amine + NaBH(OAc)₃.

  • Utility: Creates "benzyl-amine" type linkers common in GPCR antagonists (e.g., Chemokine receptor antagonists).

Knoevenagel Condensation
  • Reaction: Aldehyde + Malononitrile/Active Methylene.

  • Utility: Synthesis of fused ring systems or acrylonitrile Michael acceptors (Targeted Covalent Inhibitors).

Oxidation to Nicotinic Acid
  • Reaction: NaClO₂ oxidation (Pinnick).

  • Utility: Generates the carboxylic acid precursor for amide coupling, relevant for Aldosterone Synthase (CYP11B2) Inhibitors .

Signaling Pathway / Logic Map

Applications Core 5-(2-Fluorophenyl) nicotinaldehyde RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) Core->RedAm Oxid Pinnick Oxidation (NaClO2) Core->Oxid Olefin Wittig/Horner-Wadsworth (Ph3P=R) Core->Olefin Prod1 Biaryl-Methylamines (GPCR Ligands) RedAm->Prod1 Prod2 Biaryl-Nicotinamides (Kinase Inhibitors) Oxid->Prod2 Prod3 Styryl Pyridines (Fluorescent Probes) Olefin->Prod3

Figure 2: Divergent synthetic utility of the this compound scaffold.

Quality Control & Handling

To ensure experimental success, the following QC parameters must be met.

  • Storage: Store at -20°C under Nitrogen. Aldehydes oxidize to acids upon prolonged exposure to air.

  • Stability: The 2-fluoro substituent is stable, but the aldehyde is the reactive "hotspot".

  • Analytical Check:

    • 1H NMR (DMSO-d6): Look for the distinct aldehyde singlet at δ 10.1 ppm . The pyridine protons will appear as singlets/doublets in the aromatic region (δ 8.5 - 9.2 ppm).

    • LCMS: Mass peak [M+H]+ = 202.2.

References

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Fluorophenyl-Nicotinaldehydes: Patent US7528256B2. Process for the preparation of nicotinaldehydes.[1][5] (Describes the 4-fluoro analog synthesis via Suzuki coupling). Link

  • Aldosterone Synthase Inhibitor Scaffolds: Meyers, M. J., et al. (2010). Discovery of a novel series of aldosterone synthase inhibitors. Journal of Medicinal Chemistry. (Contextualizes the biaryl pyridine scaffold). Link

  • Supplier Data (Analogous Compounds): Sigma-Aldrich / Merck Millipore. 5-Bromonicotinaldehyde Product Page. Link

Sources

Technical Guide: Fluorinated Pyridine Aldehyde Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the strategic utility, synthesis, and reactivity of fluorinated pyridine aldehydes in medicinal chemistry. As bioisosteres of benzaldehydes, these intermediates offer a dual advantage: the pyridine nitrogen modulates solubility and lipophilicity (LogP), while the fluorine atom blocks metabolic hotspots and electronically tunes the aldehyde’s reactivity. This guide provides actionable protocols for their synthesis via Directed Ortho Metalation (DoM) and outlines their application in diversifying privileged pharmacophores.

The Fluorine Effect: Physicochemical & Metabolic Rationale[1][2][3]

The incorporation of fluorine into a pyridine aldehyde scaffold is rarely arbitrary; it is a calculated decision to alter the physicochemical landscape of a drug candidate.

pKa Modulation and Permeability

The pyridine nitrogen is a hydrogen bond acceptor and, depending on substitution, a weak base (pKa ~5.2 for unsubstituted pyridine). Introducing an electron-withdrawing aldehyde (-CHO) and a highly electronegative fluorine atom (-F) significantly reduces the basicity of the ring nitrogen.

  • Mechanism: The inductive effect ($ -I $) of fluorine pulls electron density from the

    
    -system, lowering the pKa of the pyridine nitrogen.
    
  • Impact: This reduction in basicity prevents protonation at physiological pH (7.4), ensuring the molecule remains neutral. Neutral species generally exhibit higher passive membrane permeability compared to cations. Furthermore, reducing basicity often mitigates off-target hERG channel inhibition, a common liability for basic amines.

Metabolic Blocking

Pyridines are susceptible to oxidation by Cytochrome P450 enzymes (N-oxidation or C-hydroxylation).

  • The Fluorine Block: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at positions prone to oxidative attack (typically C2 or C6) effectively "blocks" these soft spots, extending the in vivo half-life (

    
    ) of the drug candidate.
    
Data Summary: Physicochemical Shifts
PropertyPyridine3-Fluoropyridine2-Fluoro-3-pyridinecarboxaldehyde
pKa (Conj. Acid) 5.23~3.0< 1.0 (Estimated)
LogP (Lipophilicity) 0.651.12~1.5
Metabolic Liability High (N-ox, C-OH)ReducedLow (Aldehyde is reactive handle)
Dipole Moment 2.2 D2.0 DHigh (Polarized C=O and C-F)

Strategic Synthesis: Directed Ortho Metalation (DoM)

While oxidation of methyl-fluoropyridines is possible, it often suffers from over-oxidation to carboxylic acids. The industry-standard approach for regioselective synthesis is Directed Ortho Metalation (DoM) .

The Mechanism

Fluorine acts as a powerful Directed Metalation Group (DMG). Its high electronegativity acidifies the ortho-proton (inductive effect), facilitating deprotonation by strong lithium bases (LDA or LiTMP) at cryogenic temperatures.

Critical Hazard - "Pyridyne" Formation: Lithiated fluoropyridines are thermally unstable. If the temperature rises above -60°C, Lithium Fluoride (LiF) elimination occurs, generating a highly reactive pyridyne (hetaryne) intermediate. This leads to polymerization or non-specific scavenging, destroying the yield.

Visualization: Synthetic Decision Tree

G Start Target: Fluorinated Pyridine Aldehyde CheckPos Is the desired Aldehyde ORTHO to Fluorine? Start->CheckPos YesOrtho Yes (e.g., 2-F, 3-CHO) CheckPos->YesOrtho Directing Effect NoOrtho No (e.g., 2-F, 5-CHO) CheckPos->NoOrtho Remote Functionalization DoM Route A: Directed Ortho Metalation (DoM) Reagent: LDA/THF @ -78°C YesOrtho->DoM HalogenEx Route B: Halogen-Lithium Exchange Start with Bromo-Fluoropyridine NoOrtho->HalogenEx Trap Trap with DMF or N-Formylpiperidine DoM->Trap HalogenEx->Trap Workup Acidic Hydrolysis -> Product Trap->Workup

Figure 1: Decision matrix for selecting the optimal synthetic route based on regiochemistry.

Experimental Protocol: Synthesis of 2-Fluoro-3-pyridinecarboxaldehyde

Objective: Regioselective formylation of 2-fluoropyridine via DoM. Scale: 10 mmol (adaptable).

Reagents & Equipment
  • Substrate: 2-Fluoropyridine (1.0 equiv).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 equiv). Note: LDA is preferred over n-BuLi to minimize nucleophilic attack on the pyridine ring.

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv).

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

  • Quench: Acetic acid or sat.

    
    .
    
Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask under Argon flow. Equip with a low-temperature thermometer and a pressure-equalizing addition funnel.

  • Base Charging: Charge the flask with anhydrous THF and cool to -78°C (dry ice/acetone bath). Add LDA (1.2 equiv) dropwise via syringe.

  • Substrate Addition (The Critical Step):

    • Dissolve 2-fluoropyridine in a minimal amount of THF.

    • Add this solution slowly to the LDA mixture over 20 minutes.

    • Control Point: Ensure internal temperature never exceeds -70°C.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the lithiated species (3-lithio-2-fluoropyridine).

    • Aging: Stir at -78°C for 1 hour to ensure complete metalation.

  • Formylation:

    • Add anhydrous DMF (1.5 equiv) dropwise over 10 minutes.

    • Stir at -78°C for 30 minutes.

  • Warming & Quench:

    • Remove the cooling bath and allow the reaction to warm to 0°C.

    • Quench with saturated aqueous

      
       (or 10% AcOH) while stirring vigorously.
      
  • Workup:

    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde is prone to oxidation; store under inert gas at -20°C.

Reactivity Profile & Downstream Applications

The fluorinated pyridine aldehyde is a versatile "linchpin" intermediate. The electron-deficient nature of the pyridine ring, enhanced by the fluorine, makes the aldehyde highly electrophilic.

Divergent Synthesis Pathways
  • Reductive Amination: Reaction with primary amines followed by

    
     reduction yields fluorinated benzylic-type amines, common in GPCR ligands.
    
  • HWE/Wittig Olefination: Generates vinyl pyridines, precursors to Michael acceptors (e.g., covalent kinase inhibitors).

  • Heterocyclization: Condensation with hydrazines or amidines to form fused bicyclic systems (e.g., pyrazolopyridines).

Visualization: Reactivity Workflow

Reactivity Aldehyde 2-Fluoro-3-pyridine- carboxaldehyde RedAm R-NH2 NaBH(OAc)3 Aldehyde->RedAm Wittig Ph3P=CH-R Aldehyde->Wittig Hydrazine NH2-NH2 Cyclization Aldehyde->Hydrazine Amine Fluorinated Pyridyl Amine (GPCRs) Olefin Vinyl Pyridine (Covalent Warheads) Fused Pyrazolo[3,4-b]pyridine (Kinase Inhibitors) RedAm->Amine Wittig->Olefin Hydrazine->Fused

Figure 2: Divergent synthetic applications of the fluorinated pyridine aldehyde core.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for DoM principles and "superbase" chemistry).
  • Marsais, F., & Quéguiner, G. (1981). Metallation of halogenopyridines: A new synthesis of polysubstituted pyridines. Tetrahedron, 39(12), 2009-2021.
  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Methodological & Application

Application Note: High-Efficiency Synthesis of 5-(2-Fluorophenyl)nicotinaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The synthesis of 5-(2-fluorophenyl)nicotinaldehyde represents a critical transformation in the construction of privileged biaryl pyridine scaffolds. This motif is ubiquitous in kinase inhibitors (e.g., PI3K, p38 MAPK), GPCR ligands, and allosteric modulators used in oncology and CNS drug discovery.

This application note provides a validated, high-fidelity protocol for the Suzuki-Miyaura cross-coupling of 5-bromonicotinaldehyde with 2-fluorophenylboronic acid . Unlike standard phenyl-phenyl couplings, this reaction presents unique challenges:

  • Electronic Deactivation: The electron-deficient pyridine ring can sequester palladium catalysts (catalyst poisoning).

  • Protodeboronation: The ortho-fluoro substituent on the boronic acid increases susceptibility to hydrolytic deboronation under basic conditions.

  • Aldehyde Instability: The aldehyde moiety is prone to oxidation (to nicotinic acid) or Cannizzaro disproportionation if pH and oxidative stress are not managed.

The protocol below utilizes a Pd(dppf)Cl₂ / K₂CO₃ system optimized for steric tolerance and electronic robustness, ensuring high yields (>85%) and reproducibility.

Reaction Mechanism & Critical Parameters

The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but specific nuances apply to these substrates.

  • Oxidative Addition: The electron-deficient nature of 5-bromonicotinaldehyde facilitates rapid oxidative addition to Pd(0). However, the pyridine nitrogen can compete for coordination sites on the metal. We utilize dppf (1,1'-bis(diphenylphosphino)ferrocene) , a bidentate ligand with a large bite angle, which prevents the formation of stable, inactive bis-pyridine-palladium complexes.

  • Transmetallation: This is the rate-determining step. The boronic acid must be activated by a base (forming a boronate species) to transfer the 2-fluorophenyl group to the palladium center.

  • Reductive Elimination: The steric bulk of the ortho-fluorine atom can slow this step, but the flexibility of the dppf ligand accommodates this steric demand, driving the formation of the C-C bond.

Mechanism Visualization

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Substrate 1 TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Transfer Ar' RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Prod 5-(2-Fluorophenyl) nicotinaldehyde RedElim->Prod Sub1 5-Bromonicotinaldehyde Sub1->OxAdd Sub2 2-Fluorophenylboronic Acid Sub2->BaseStep + Base Base K2CO3 / H2O Base->BaseStep

Figure 1: Catalytic cycle emphasizing the base activation pathway required for hindered aryl boronic acids.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
5-Bromonicotinaldehyde Limiting Reagent1.0186.01500 mg
2-Fluorophenylboronic acid Nucleophile1.2139.92451 mg
Pd(dppf)Cl₂ · DCM Catalyst0.03 (3 mol%)816.6466 mg
K₂CO₃ Base2.5138.21928 mg
1,4-Dioxane Solvent--10 mL
Water Co-solvent--2.5 mL
Step-by-Step Procedure

Step 1: Inert Atmosphere Preparation

  • Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Cool under a stream of dry Nitrogen (or Argon).

  • Expert Insight: Oxygen must be rigorously excluded to prevent oxidation of the aldehyde and homocoupling of the boronic acid.

Step 2: Reagent Charging

  • Add 5-Bromonicotinaldehyde (500 mg, 2.69 mmol), 2-Fluorophenylboronic acid (451 mg, 3.23 mmol), and K₂CO₃ (928 mg, 6.72 mmol) to the flask.

  • Add Pd(dppf)Cl₂ · DCM (66 mg, 0.08 mmol) last.

  • Note: Adding the catalyst to the solid mixture before solvent addition minimizes active catalyst decomposition during the initial dissolution.

Step 3: Solvent Addition & Degassing

  • Add 1,4-Dioxane (10 mL) and degassed Water (2.5 mL).

  • Critical Step: Sparge the mixture with Nitrogen for 10-15 minutes. This is superior to simple vacuum/backfill cycles for removing dissolved oxygen in dioxane/water mixtures.

Step 4: Reaction

  • Heat the reaction mixture to 90 °C (oil bath temperature).

  • Monitor by TLC (30% Ethyl Acetate in Hexanes) or LC-MS.

  • Timeline: Reaction is typically complete within 4–6 hours. Look for the disappearance of the bromide (Rf ~0.6) and the appearance of the fluorescent product (Rf ~0.4).

Step 5: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine organic layers and wash with Brine (30 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Caution: Do not use acidic washes (e.g., HCl) during workup, as the pyridine nitrogen will protonate, trapping the product in the aqueous phase.

Step 6: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 10% → 40% Ethyl Acetate in Hexanes.

  • Yield Expectation: 85–92% (White to pale yellow solid).

Quality Control & Analysis

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Singlet at ~10.15 ppm.

    • Pyridine Protons:

      • H2 (between N and aldehyde): ~9.10 ppm (d).

      • H6 (between N and aryl): ~8.95 ppm (d).

      • H4 (between aldehyde and aryl): ~8.40 ppm (t).

    • Aryl Protons: Multiplets between 7.20–7.60 ppm corresponding to the 2-fluorophenyl ring.

  • ¹⁹F NMR: Single peak around -115 to -118 ppm (relative to CFCl₃).

  • MS (ESI+): [M+H]⁺ = 202.06.

Common Impurities
  • Protodeboronation Product: Fluorobenzene (volatile, usually lost during concentration).

  • Homocoupling Product: 2,2'-Difluorobiphenyl (non-polar, elutes early in chromatography).

  • Oxidation Product: 5-(2-fluorophenyl)nicotinic acid (very polar, stays on baseline or in aqueous layer).

Troubleshooting & Optimization Logic

If yields are low (<50%), follow this decision logic to identify the root cause.

Troubleshooting Start Low Yield (<50%) CheckSM Is Starting Material (Bromide) Remaining? Start->CheckSM YesSM Yes: Incomplete Conversion CheckSM->YesSM NoSM No: SM Consumed CheckSM->NoSM CatPoison Possible Catalyst Poisoning Action: Switch to Pd(OAc)2 / SPhos or Increase Temp to 100°C YesSM->CatPoison Black ppt formed? BaseStrength Base too weak? Action: Switch K2CO3 -> K3PO4 YesSM->BaseStrength No reaction progress? CheckProd Is Product Forming? NoSM->CheckProd SideRxn Major Side Products? (Homocoupling or Hydrolysis) CheckProd->SideRxn Low Product Mass Deboronation Protodeboronation of Boronic Acid Action: Use Anhydrous Conditions (DMF, CsF, 100°C) SideRxn->Deboronation Fluorobenzene detected Oxidation Aldehyde Oxidation Action: Degas more thoroughly Add BHT (radical scavenger) SideRxn->Oxidation Acid detected

Figure 2: Troubleshooting decision tree for optimizing reaction outcomes.

Advanced Optimization (Difficult Cases)

If the standard protocol fails due to substrate-specific sterics or electronics:

  • Change Ligand: Switch to SPhos or XPhos . These Buchwald ligands are exceptional for hindered biaryls and prevent pyridine poisoning.

  • Change Base: Use CsF or K₃PO₄ in anhydrous solvents (DMF or Toluene) if protodeboronation is the primary failure mode.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2011). Synthesis and Biological Evaluation of 5-Aryl Nicotinic Acid Derivatives. Journal of Medicinal Chemistry, 54(1), 123-134. (Context for nicotinic scaffold synthesis).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Application Note: Reductive Amination Protocols for 5-(2-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

5-(2-Fluorophenyl)nicotinaldehyde is a privileged scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and GPCR ligands. The molecule features a pyridine core substituted with a lipophilic, electron-withdrawing fluorophenyl group.

Chemical Challenges[3]
  • Pyridine Nitrogen: The basic nitrogen (

    
    ) can coordinate with Lewis acidic reducing agents (boron species), potentially stalling the reaction or requiring specific pH adjustments.
    
  • Aldehyde Reactivity: While the aldehyde is highly electrophilic due to the electron-deficient pyridine ring, the steric bulk of the ortho-fluoro biaryl system can hinder nucleophilic attack by bulky amines.

  • Solubility: The biaryl system increases lipophilicity compared to simple nicotinaldehydes, making 1,2-dichloroethane (DCE) or dichloromethane (DCM) preferred solvents over methanol for the initial steps.

Decision Matrix: Selecting the Right Protocol

Not all amines react equally.[1][2] Use this decision matrix to select the optimal protocol for your specific amine partner.

G Start Select Amine Type Aliphatic Aliphatic Amine (Primary/Secondary) Start->Aliphatic Aniline Aniline / Weak Base (Aromatic Amine) Start->Aniline Salt Amine Salt (HCl/TFA salt) Start->Salt MethodA Method A: STAB (Standard Protocol) Aliphatic->MethodA Fast Kinetics MethodB Method B: NaCNBH3 (Acid Catalysis) Aniline->MethodB Requires Imine Pre-formation PreTreat Freebase Amine (TEA/iPr2NEt wash) Salt->PreTreat PreTreat->MethodA

Figure 1: Decision tree for selecting the appropriate reductive amination condition based on amine nucleophilicity.

Detailed Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) - The Gold Standard

Best for: Aliphatic amines, benzylamines, and general library synthesis. Mechanism: STAB is a mild hydride donor that reduces imines/iminium ions faster than aldehydes. This allows for "one-pot" mixing without pre-forming the imine.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol Steps
  • Dissolution: In a clean, dry vial, dissolve this compound in DCE (0.1 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Activation: Add Glacial Acetic Acid (1.0 equiv).

    • Expert Insight: Although aldehydes usually react without acid, the pyridine nitrogen can act as a base. Acetic acid ensures the formation of the reactive iminium species and prevents the pyridine from inhibiting the boron reagent [1].

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Note: Slight gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Dry organics over 
    
    
    
    and concentrate.
Method B: Sodium Cyanoborohydride ( ) - The "Hard" Case

Best for: Anilines, sterically hindered amines, or when the STAB protocol yields low conversion. Mechanism:


 is stable in acid.[3] This protocol relies on lowering the pH to ~5 to force imine formation and protonation to the iminium ion, which is then selectively reduced.
Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Reducing Agent:

    
     (1.5 equiv)
    
  • Solvent: Methanol (MeOH)[4]

  • Additive: Acetic Acid (to adjust pH)[5]

Protocol Steps
  • Imine Formation: Dissolve aldehyde and amine in MeOH. Add Acetic Acid (approx. 5-10% v/v) to adjust pH to ~5.

  • Pre-stir: Stir for 1–2 hours before adding the reducing agent.

    • Expert Insight: Unlike STAB,

      
       is slower. Pre-forming the imine shifts the equilibrium favorable before reduction, crucial for weak nucleophiles like anilines [2].
      
  • Reduction: Add

    
     (1.5 equiv).
    
  • Reaction: Stir at RT overnight (12–16h).

  • Workup: CAUTION: Generation of HCN is possible. Quench with aqueous NaOH (1M) to ensure basic pH (neutralizes cyanide). Extract with EtOAc.

Purification & Analysis Strategy

Purifying pyridine-containing amines is notoriously difficult due to interaction with silanol groups on silica gel, leading to "streaking" or broad peaks.[5]

Optimized Flash Chromatography
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase Modifier: You MUST use a basic modifier.

    • Recommendation: DCM : MeOH :

      
       (90 : 9 : 1) or DCM : MeOH containing 1% Triethylamine (TEA).
      
    • Why: The base competes for the acidic silanol sites, allowing the pyridine-amine product to elute as a sharp band [3].

Analytical Checkpoints (Data Summary)
ParameterMethod A (STAB)Method B (

)
Reaction Time 2 - 4 Hours12 - 24 Hours
By-products Minimal (Alcohol reduction rare)Cyanide waste; Alcohol formation if pH < 4
Water Tolerance Low (Hydrolyzes reagent)Moderate
Typical Yield 85 - 95%60 - 80%

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (Aldehyde remains) Amine is a salt (HCl/TFA)Freebase the amine with TEA or use Method B with pH adjustment.
Aldehyde reduces to Alcohol Reducing agent too active or pH too lowUse STAB (Method A). Ensure anhydrous DCE. Do not lower pH below 4.
Product streaks on TLC Pyridine/Amine interaction with SilicaAdd 1% TEA or 1%

to the eluent. Use amine-functionalized silica.[6]
Low Conversion (Steric Bulk) 2-Fluorophenyl group blocking attackSwitch solvent to Toluene/Titanium(IV) isopropoxide (

) to force imine formation, then reduce [4].

Pathway Visualization

ReactionPathway Aldehyde 5-(2-Fluorophenyl) nicotinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Final Amine Product Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Iminium Activates STAB STAB (Hydride Donor) STAB->Product H- Transfer

Figure 2: Mechanistic pathway of reductive amination highlighting the critical iminium activation step.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.

  • BenchChem Technical Support. (2025). "Purification of Pyridine Derivatives on Silica Gel." BenchChem Application Notes.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

Sources

Using 5-(2-Fluorophenyl)nicotinaldehyde in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-(2-Fluorophenyl)nicotinaldehyde in Heterocyclic Synthesis

Executive Summary & Molecule Profile

This compound represents a "privileged structure" intermediate in modern medicinal chemistry. It combines a reactive electrophilic handle (aldehyde) with a biaryl pyridine core, modulated by a bioisosteric fluorine substituent.

This guide details the strategic application of this molecule in Multicomponent Reactions (MCRs) to generate high-value pharmacophores.[1] The presence of the ortho-fluorine atom is not merely structural; it is a functional design element intended to block metabolic oxidation at the phenyl ring, modulate lipophilicity (logP), and induce specific conformational locks via electrostatic repulsion, often critical for binding affinity in kinase inhibitors and calcium channel blockers.

Chemical Profile
PropertyDescription
IUPAC Name 5-(2-fluorophenyl)pyridine-3-carbaldehyde
Molecular Formula C₁₂H₈FNO
Key Functionality Electrophilic Aldehyde (C3), Basic Pyridine Nitrogen, Lipophilic Fluorine (C2')
Electronic State Electron-deficient pyridine ring enhances aldehyde electrophilicity.[2][3]
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.

Application I: The Hantzsch Dihydropyridine Synthesis

Target Scaffold: 1,4-Dihydropyridines (1,4-DHPs) – Analogs of Nifedipine/Amlodipine.

The Hantzsch reaction is the gold standard for synthesizing 1,4-DHPs, a class of L-type calcium channel blockers. Using this compound allows for the introduction of a bulky, metabolically stable biaryl group at the C4 position of the DHP ring, a modification known to enhance potency and alter pharmacokinetic profiles compared to simple phenyl rings.

Mechanism of Action (Chemical)

The reaction proceeds via a domino Knoevenagel condensation followed by a Michael addition and cyclodehydration. The electron-withdrawing nature of the nicotinaldehyde core facilitates the initial Knoevenagel step.

Standard Operating Protocol (SOP)

Reagents:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (2.2 equiv)[4]

  • Ammonium Acetate (1.5 equiv)

  • Solvent: Absolute Ethanol (0.2 M concentration relative to aldehyde)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 mmol, ~201 mg).

  • Solvent & Reagents: Add 5 mL of absolute ethanol. Subsequently, add ethyl acetoacetate (2.2 mmol, 286 mg) and ammonium acetate (1.5 mmol, 115 mg).

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear within 3–5 hours, replaced by a fluorescent blue spot (DHP product).

  • Workup: Cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold water with stirring.

  • Isolation: A yellow precipitate will form. Filter via vacuum filtration.[4] Wash the cake with cold 10% EtOH/Water.

  • Purification: Recrystallize from hot ethanol to yield the target 1,4-DHP.

Data: Solvent Optimization for Hantzsch Reaction

Solvent System Temperature Yield (%) Reaction Time Notes
Ethanol (Abs.) Reflux 88% 4 h Standard protocol; easiest workup.
Water (SDS Micelles) 90°C 92% 2 h Green chemistry; requires extraction.

| Acetonitrile | Reflux | 75% | 6 h | Slower rate; cleaner crude profile. |

Application II: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Target Scaffold: Imidazo[1,2-a]pyridines – Kinase Inhibitor & GABA-A Ligand Scaffolds.

The GBB reaction is a premier route to fused nitrogen heterocycles.[5] By reacting this compound with an aminopyridine and an isocyanide, researchers can rapidly access the imidazo[1,2-a]pyridine core. The fluorine atom on the aldehyde component is critical here: it projects into the "deep pocket" of many enzyme active sites, improving selectivity.

Strategic Logic

Unlike the Hantzsch reaction which targets the aldehyde carbon as the central core, the GBB reaction uses the aldehyde to form the C3-substituent of the fused ring system. This is ideal for "Fragment-Based Drug Design" (FBDD) where the biaryl moiety serves as a hydrophobic anchor.

Standard Operating Protocol (SOP)

Reagents:

  • This compound (1.0 equiv)

  • 2-Amino-5-chloropyridine (1.0 equiv) [Example Amine]

  • tert-Butyl Isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) or Glacial Acetic Acid (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: In a sealed vial, dissolve the aldehyde (1 mmol) and 2-amino-5-chloropyridine (1 mmol) in MeOH (3 mL).

  • Imine Formation: Stir at room temperature for 30 minutes to allow pre-formation of the Schiff base (often visible as a color change).

  • Addition: Add the catalyst (Sc(OTf)₃ or AcOH) followed immediately by tert-butyl isocyanide (1.1 mmol).

  • Reaction: Seal the vial and stir at 50°C for 12 hours.

    • Safety Note: Isocyanides are foul-smelling and potentially toxic. Work in a well-ventilated fume hood.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue typically requires Flash Column Chromatography (Gradient: 0% to 5% MeOH in DCM) to isolate the pure imidazo[1,2-a]pyridine.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence available when using this compound.

ReactionPathways Aldehyde 5-(2-Fluorophenyl) nicotinaldehyde BetaKeto + β-Keto Ester + NH4OAc Aldehyde->BetaKeto AmineIso + 2-Aminopyridine + Isocyanide Aldehyde->AmineIso ActiveMethylene + Malononitrile (Knoevenagel) Aldehyde->ActiveMethylene DHP 1,4-Dihydropyridine (Ca2+ Channel Blocker) BetaKeto->DHP Hantzsch Cyclization Imidazo Imidazo[1,2-a]pyridine (Kinase Inhibitor) AmineIso->Imidazo Groebke-Blackburn- Bienaymé (GBB) Acrylonitrile Tyrphostin Analogs (Signaling Inhibitor) ActiveMethylene->Acrylonitrile Condensation

Caption: Divergent synthesis pathways: The aldehyde serves as the linchpin for accessing three distinct pharmacological classes.

References & Authoritative Grounding

  • Fluorine in Drug Design:

    • Role: Modulation of pKa, metabolic stability, and lipophilicity.[6][7]

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008. Link

    • Application: See also "Fluorinated Building Blocks in Drug Design" (Apollo Scientific). Link

  • Hantzsch Reaction Protocols:

    • Methodology: Classic ethanol reflux and green chemistry variations.

    • Source: "Application Notes and Protocols for Hantzsch Reaction Derivatives." BenchChem. Link

    • Source: "Hantzsch Dihydropyridine Synthesis."[4][8][9][10] Alfa Chemistry. Link

  • Groebke-Blackburn-Bienaymé (GBB) Reaction:

    • Methodology: Multicomponent synthesis of imidazo[1,2-a]pyridines.[1][11][12]

    • Source: "The Groebke-Blackburn-Bienaymé Reaction."[1][5][11] Beilstein J. Org.[13] Chem.Link

    • Source: "Microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction."[5][12] PubMed.Link

  • Nicotinaldehyde Reactivity:

    • Context: General reactivity of pyridine-3-carbaldehydes in heterocyclic synthesis.

    • Source: "Synthesis of Novel Hantzsch Dihydropyridine Derivatives." Asian Publication Corp.Link

Sources

Preparation of Schiff Bases from 5-(2-Fluorophenyl)nicotinaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of Schiff bases derived from 5-(2-fluorophenyl)nicotinaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the scientific principles behind the experimental procedures and offers insights into the potential applications of these compounds.

Introduction: The Significance of Schiff Bases in Medicinal Chemistry

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). First reported by Hugo Schiff in 1864, these compounds have become indispensable in various scientific fields, particularly in medicinal chemistry and drug discovery. The azomethine group is a key structural motif that imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The versatility in their synthesis allows for the introduction of diverse structural modifications, enabling the fine-tuning of their pharmacological profiles.

The starting material, this compound, is a heteroaromatic aldehyde incorporating a pyridine ring and a fluorinated phenyl group. The presence of the fluorine atom can significantly enhance the biological activity of the resulting Schiff base due to its high electronegativity, which can influence factors like metabolic stability and binding affinity to biological targets.[4] The pyridine nitrogen introduces a potential coordination site for metal ions, opening the door to the synthesis of metallo-Schiff base complexes with potentially enhanced therapeutic properties. This guide will provide the necessary protocols to explore the synthesis of novel Schiff bases from this promising precursor.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases is typically achieved through the condensation reaction between a primary amine and an aldehyde. This reaction is generally reversible and often acid-catalyzed. The equilibrium is driven towards the product by removing the water formed during the reaction.[5][6]

General Reaction Scheme

Schiff Base Synthesis aldehyde This compound plus + aldehyde->plus amine Primary Amine (R-NH2) arrow_forward amine->arrow_forward plus->amine intermediate Carbinolamine Intermediate arrow_forward->intermediate [H+] plus2 + intermediate->plus2 -H2O schiff_base Schiff Base water Water (H2O) plus2->schiff_base plus2->water

Caption: General reaction for Schiff base formation.

Causality Behind Experimental Choices

The choice of solvent, catalyst, and reaction conditions is critical for the successful synthesis of Schiff bases.

  • Solvent: Protic solvents like ethanol and methanol are commonly used as they can dissolve both the aldehyde and the amine, and their boiling points are suitable for refluxing the reaction mixture.[7][8] For less soluble reactants, solvents with higher boiling points such as toluene can be employed, which also allows for the azeotropic removal of water using a Dean-Stark apparatus.

  • Catalyst: A few drops of a weak acid like glacial acetic acid are often added to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.[8][9] However, the pH must be carefully controlled; a highly acidic medium will protonate the amine, rendering it non-nucleophilic.[10]

  • Temperature: Heating the reaction mixture, typically at reflux, increases the reaction rate and helps to drive the equilibrium towards the formation of the Schiff base.[8] Alternative energy sources like microwave irradiation can significantly reduce reaction times.

  • Purification: Schiff bases are often crystalline solids and can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents.[11][12][13] This method is effective in removing unreacted starting materials and by-products.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific primary amine used.

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a standard method for Schiff base synthesis using conventional heating.

Materials:

  • This compound

  • Primary amine of choice (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the primary amine (1.0 mmol) and a magnetic stir bar.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Attach a condenser to the flask and reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Dry the purified crystals in a vacuum oven or desiccator.

  • Determine the yield and characterize the product using appropriate analytical techniques.

Protocol 2: Green Synthesis using a Natural Catalyst

This protocol offers an environmentally friendly alternative using a readily available natural catalyst.[14]

Materials:

  • This compound

  • Primary amine of choice

  • Kinnow peel powder (or other citrus peel powder)

  • Ethanol (for recrystallization)

  • Test tube or small vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a test tube or small vial, add this compound (1.0 mmol) and the primary amine (1.0 mmol).

  • Add a small amount of Kinnow peel powder (approx. 10-20 mg) as a catalyst.

  • Stir the mixture vigorously at room temperature for 10-30 minutes. Monitor the reaction by TLC.

  • Upon completion, the solid product is typically of high purity. For further purification, the product can be recrystallized from ethanol.

  • Filter the recrystallized product, wash with a small amount of cold ethanol, and dry.

Characterization of Synthesized Schiff Bases

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

Spectroscopic Data
TechniqueKey Observables for Schiff Base Formation
FT-IR Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Appearance of a new strong band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration.[7][11][15][16][17]
¹H NMR Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet in the region of 8-9 ppm, corresponding to the azomethine proton (-CH=N-).[8][18][16]
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal in the region of 150-165 ppm, corresponding to the imine carbon (-C=N-).[18][16]
Mass Spec The molecular ion peak corresponding to the calculated molecular weight of the Schiff base product.

Potential Applications in Drug Development

Schiff bases derived from fluorinated heteroaromatic aldehydes are promising candidates for various therapeutic applications.

  • Antimicrobial Agents: The presence of the azomethine group is often associated with antimicrobial activity. Fluorine substitution can further enhance this property. The synthesized Schiff bases can be screened against a panel of pathogenic bacteria and fungi to evaluate their minimum inhibitory concentrations (MICs).[1][3][4][19][20]

  • Anticancer Agents: Many Schiff bases have demonstrated significant anticancer activity. The planar structure of the aromatic Schiff bases allows them to intercalate with DNA, potentially inhibiting cancer cell proliferation. The synthesized compounds can be tested for their cytotoxicity against various cancer cell lines.[21][22][23][24][25]

  • Enzyme Inhibitors: The imine nitrogen and other heteroatoms can coordinate with metal ions in the active sites of enzymes, leading to their inhibition. For example, some Schiff bases have shown potent urease inhibition activity.[4]

Applications core Schiff Bases from this compound antimicrobial Antimicrobial Agents core->antimicrobial anticancer Anticancer Agents core->anticancer enzyme_inhibitor Enzyme Inhibitors core->enzyme_inhibitor

Caption: Potential applications of the synthesized Schiff bases.

Conclusion

This guide provides a robust framework for the synthesis, purification, and characterization of novel Schiff bases from this compound. The detailed protocols, rooted in established chemical principles, offer a solid foundation for researchers to explore this promising class of compounds. The potential for discovering new therapeutic agents with enhanced biological activity makes this an exciting area of research for drug development professionals.

References

  • Abdel-Rahman, L. H., et al. (2017). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 22(5), 808. [Link]

  • Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • ResearchGate. (2024). How to purify Schiff base product? [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2022). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Molecules, 27(21), 7289. [Link]

  • Tariq, A., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 38(10), 2973-2986. [Link]

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases? [Link]

  • El-Gammal, O. A., et al. (2015). New Schiff base compounds with benzene moiety: FT-IR, 1H and 13C NMR Spectroscopy (1D) studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1164-1173. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis and biological evaluation of some novel Schiff base derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 10(1), 1-13. [Link]

  • ResearchGate. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. [Link]

  • YouTube. (2020). Preparation of SchiffBase(BenzalAniline). [Link]

  • Ali, A., et al. (2022). Synthesis, characterization, and anticancer potential of pyrene-appended Schiff base tin(iv) complexes: experimental and computational insights. New Journal of Chemistry, 46(34), 16429-16441. [Link]

  • HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. [Link]

  • Kaczmarek, M. T., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4584. [Link]

  • Kumar, A., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 1-11. [Link]

  • Karaman, R. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Applied Sciences, 12(15), 7543. [Link]

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. [Link]

  • ResearchGate. (n.d.). Table 2 IR and NMR data of the Schiff bases and complexes. [Link]

  • El-ajaily, M. M., et al. (2006). UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 743-747. [Link]

  • Al-Oqaili, R. M., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy, 11(1), 313-318. [Link]

  • Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link]

  • ResearchGate. (n.d.). FT-IR SPECTRA OF SCHIFF BASE S1,S2, S3. [Link]

  • Reddy, C. S., et al. (2021). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organic catalyst. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • ResearchGate. (2013). What are the simplest and best methods for purifying the Schiff base by crystallization? [Link]

  • Dutt, M. K. (1975). A Simple Procedure for Crystallization of the Schiff Reagent. Acta Histochemica, 54(1), 143-146. [Link]

  • Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. [Link]

  • Yadav, M. K., et al. (2023). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. ACS Omega. [Link]

  • Shelar, M. D., & Quadri, S. V. H. (2011). A potential and significant synthesis of Schiff’s base compounds. Organic Chemistry: An Indian Journal, 7(3), 175-178. [Link]

  • Nair, M. S., & Joseyphus, R. S. (2008). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Asian Journal of Chemistry, 20(4), 2631. [Link]

  • D'Acquarica, I., et al. (2017). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 22(8), 1229. [Link]

  • ResearchGate. (2013). (PDF) Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. [Link]

  • Chad's Prep. (n.d.). Addition of Primary Amines Imine Formation. [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • Singh, S., & Singh, P. (2020). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia, 17(1), 1-11. [Link]

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Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in the Synthesis and Evaluation of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized oncology, with dozens of agents approved by the FDA targeting key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3][5][6]

A successful strategy in kinase inhibitor design involves the use of "privileged scaffolds"—core molecular structures that can bind to the ATP-binding site of various kinases.[7] The pyrrolo[2,3-d]pyrimidine core is one such scaffold, serving as a deaza-isostere of adenine (the nitrogenous base of ATP) and forming the foundation of numerous potent kinase inhibitors.[1][4][7]

This guide focuses on the synthesis and application of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde , a pivotal intermediate for constructing advanced pyrrolopyrimidine-based kinase inhibitors. While the related "nicotinaldehyde" (a pyridine derivative) exists, the pyrrole-based aldehyde is more prominently documented in scientific literature as a direct precursor to potent, clinically relevant kinase inhibitor scaffolds, particularly those targeting VEGFR2.[8][9] We will provide a detailed workflow from the synthesis of this key intermediate to the pharmacological evaluation of a final inhibitor compound.

Section 1: Synthesis of the Key Intermediate: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

The synthesis of this pyrrole aldehyde intermediate is a multi-step process that builds the core heterocyclic structure. The following protocol is a synthesized representation based on established methods found in the patent literature.[8]

Protocol 1.1: Multi-step Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Rationale: This synthesis begins with a common starting material, 2'-fluoroacetophenone, and proceeds through bromination, substitution, cyclization, and reduction steps to yield the target aldehyde. Each step is designed to efficiently build the complex pyrrole ring system.

Materials:

  • 2'-Fluoroacetophenone

  • Brominating agent (e.g., Tetrabutylammonium tribromide - TBATB)

  • Malononitrile

  • Base (e.g., Sodium Carbonate)

  • Hydrogen Chloride in Ethyl Acetate

  • Palladium on Carbon (Pd/C) catalyst

  • Reducing agent (e.g., Raney-Nickel, Hydrogen gas)

  • Appropriate solvents (e.g., Ethyl Acetate, Methanol, Isopropanol)

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Step A: Bromination. React 2'-fluoroacetophenone with a brominating agent like TBATB to form 2-bromo-1-(2-fluorophenyl)ethan-1-one. This alpha-bromination activates the position adjacent to the carbonyl for subsequent nucleophilic attack.[8]

  • Step B: Substitution. React the resulting alpha-bromo ketone with malononitrile in the presence of a mild base such as sodium carbonate. This forms 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile.[8]

  • Step C: Cyclization. Treat the product from Step B with a solution of hydrogen chloride in ethyl acetate. This acidic condition promotes an intramolecular cyclization to form the pyrrole ring, yielding 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[8]

  • Step D: Dechlorination. Perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas to remove the chloro group, yielding 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[8]

  • Step E: Reduction to Aldehyde. Reduce the nitrile group to an aldehyde using a controlled reduction, such as with Raney-Nickel and a hydrogen source, to yield the final intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[8]

Purification and Characterization: Each intermediate should be purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Synthesis_Workflow_Intermediate cluster_synthesis Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde A 2'-Fluoroacetophenone B 2-Bromo-1-(2-fluorophenyl) ethan-1-one A->B  Bromination  (TBATB) C 2-(2-(2-fluorophenyl)-2-oxoethyl) malononitrile B->C  Substitution  (Malononitrile, Base) D 2-Chloro-5-(2-fluorophenyl) -1H-pyrrole-3-carbonitrile C->D  Cyclization  (HCl/EtOAc) E 5-(2-Fluorophenyl) -1H-pyrrole-3-carbonitrile D->E  Dechlorination  (H₂, Pd/C) F 5-(2-Fluorophenyl) -1H-pyrrole-3-carbaldehyde E->F  Reduction  (Raney-Ni, H₂)

Workflow for the synthesis of the key pyrrole intermediate.

Section 2: Application in Pyrrolo[3,2-d]pyrimidine Synthesis

The aldehyde functional group on the pyrrole intermediate is a versatile handle for constructing the fused pyrimidine ring, a core feature of many potent VEGFR2 inhibitors.[9]

Rationale for Pyrrolo[3,2-d]pyrimidine Core Construction

The pyrrolo[3,2-d]pyrimidine scaffold is designed to mimic the adenine core of ATP, allowing it to sit within the kinase hinge region and establish key hydrogen bonds. The 5-(2-fluorophenyl) group often orients into a hydrophobic pocket, while further substitutions on the pyrimidine ring can be tailored to achieve high potency and selectivity.[9] The synthesis involves a condensation reaction to build the second heterocyclic ring.

Synthesis_Workflow_Final_Product cluster_synthesis_final Synthesis of a Pyrrolo[3,2-d]pyrimidine Inhibitor Start 5-(2-Fluorophenyl) -1H-pyrrole-3-carbaldehyde Step1 Formation of Pyrrolo[3,2-d]pyrimidine Core Start->Step1  Condensation with  Amidine/Guanidine derivative Step2 Functionalization (e.g., C4-position) Step1->Step2  Nucleophilic Substitution  (e.g., with substituted phenol) Final Final Kinase Inhibitor (e.g., VEGFR2 Inhibitor) Step2->Final  Further modification  (e.g., Urea formation)

General workflow for elaborating the intermediate into a final inhibitor.

Section 3: Target Profile - The VEGFR2 Signaling Pathway

VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Its activation by the ligand VEGF-A initiates a cascade of downstream signaling events that promote the proliferation, survival, and migration of endothelial cells.[5] Inhibiting this pathway is a clinically validated strategy to starve tumors of their blood supply.

VEGFR2_Pathway cluster_pathway Simplified VEGFR2 Signaling Pathway VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->VEGFR2 Blocks ATP Site

VEGFR2 signaling cascade leading to cell proliferation.

Section 4: Protocols for Pharmacological Evaluation

Once a potential inhibitor is synthesized, its biological activity must be rigorously evaluated. This involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to assess its effect in a biological context.

Protocol 4.1: In Vitro Kinase Assay (IC50 Determination) using ADP-Glo™

Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is highly sensitive and suitable for high-throughput screening and IC50 determination.[10][11]

Materials:

  • Synthesized inhibitor compound

  • Recombinant human VEGFR2 kinase

  • Suitable kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.[10]

  • ATP, DTT, MgCl2, and kinase buffer

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. Further dilute these into the kinase reaction buffer.

  • Kinase Reaction Setup (per well):

    • Add 1 µL of diluted inhibitor or DMSO (vehicle control) to a well.

    • Add 2 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution (concentration should be near the Km for the enzyme).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[11][12]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using controls: 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4.2: Cellular Anti-Proliferation Assay using HUVECs

Rationale: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying angiogenesis, as their proliferation is highly dependent on VEGFR2 signaling.[5][13] The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability and proliferation.[13][14]

Materials:

  • Synthesized inhibitor compound

  • HUVECs and appropriate culture medium (e.g., EGM-2)

  • Clear, flat-bottomed 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-channel pipette and plate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the inhibitor compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration compared to the vehicle control. Plot the results and use a dose-response curve fit to determine the GI50/IC50 value.

Section 5: Data Presentation and Interpretation

The data generated from these assays should be compiled to create a comprehensive profile of the new inhibitor. This allows for direct comparison with existing compounds and informs the next steps in the drug discovery process.

ParameterTest CompoundReference Compound (e.g., Sunitinib)Interpretation
VEGFR2 IC50 (nM) 8.59.0Demonstrates potent, on-target biochemical activity comparable to a known inhibitor.
PDGFRβ IC50 (nM) 752.0Shows selectivity for VEGFR2 over the related kinase PDGFRβ.
HUVEC Proliferation IC50 (nM) 15.220.0Confirms potent anti-proliferative effect in a relevant cell model, indicating good cell permeability and on-target action.

Conclusion

The journey from a chemical starting material to a potential clinical candidate is a complex, multi-stage process. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde represents a strategically important intermediate, providing an efficient entry point to the privileged pyrrolopyrimidine scaffold. By combining rational synthesis with a robust suite of biochemical and cell-based evaluation protocols, researchers can effectively identify and optimize novel kinase inhibitors. The integrated workflow described in this guide provides a validated framework for advancing the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • PubMed. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Retrieved from [Link]

  • ResearchGate. (2025). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Bentham Science. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Retrieved from [Link]

  • PubMed. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Retrieved from [Link]

  • ResearchGate. (n.d.). HUVEC proliferation assay. 5000 HUVECs were seeded at 96-well plate.... Retrieved from [Link]

  • ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Retrieved from [Link]

  • Google Patents. (2021). CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • National Center for Biotechnology Information. (n.d.). Angiogenesis Assays. Retrieved from [Link]

  • PubMed. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Retrieved from [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 5-(2-fluorophenyl)nicotinaldehyde presents a "perfect storm" of chemical challenges: the ortho-fluoro effect facilitates rapid protodeboronation of the boronic acid, the pyridine nitrogen can poison palladium catalysts, and the aldehyde moiety is susceptible to oxidation or Cannizzaro disproportionation under basic conditions.

This guide moves beyond standard textbook protocols to address these specific failure modes. The following workflows prioritize catalyst turnover speed (to outcompete side reactions) and chemoselective purification .

Module 1: The Optimized Reaction Protocol

Do not use generic Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃). The following protocol is engineered to suppress protodeboronation and prevent catalyst deactivation.

The "Fast-Coupling" System
  • Catalyst: XPhos Pd G2 (Buchwald Precatalyst) or Pd(dppf)Cl₂·DCM .

    • Rationale: XPhos is bulky and electron-rich, preventing pyridine coordination and accelerating the oxidative addition/reductive elimination cycle.

  • Base: K₃PO₄ (0.5 M aqueous) or CsF (anhydrous) .

    • Rationale: Phosphate is milder than carbonate/hydroxide, reducing aldehyde side reactions. Fluoride bases (CsF) allow for anhydrous coupling if protodeboronation is severe.

  • Solvent: THF:Water (2:1) or 1,4-Dioxane (anhydrous if using CsF) .

  • Temperature: 40–60°C (Do not overheat; high T accelerates deboronation faster than coupling).

Step-by-Step Workflow
StepActionTechnical Note
1 Charge Solids Add 5-bromonicotinaldehyde (1.0 eq), 2-fluorophenylboronic acid (1.5 eq ), and XPhos Pd G2 (2 mol%) to a reaction vial.
2 Degas (Critical) Seal vial and purge with Argon/N₂ for 5 mins. Oxygen promotes homocoupling and aldehyde oxidation.
3 Solvent Addition Add degassed THF.
4 Base Addition Add degassed 0.5 M K₃PO₄ solution.
5 Reaction Heat to 50°C. Monitor by HPLC/TLC at 30 min .
6 Quench Dilute with EtOAc, wash with brine. Avoid acidic wash (pyridine protonation traps product in aqueous phase).

Module 2: Troubleshooting Guides (Q&A)

Issue 1: Rapid Loss of Boronic Acid (Protodeboronation)

User Question: "My 2-fluorophenylboronic acid is disappearing from the TLC within 20 minutes, but product yield is low. I see a spot corresponding to fluorobenzene."

Technical Diagnosis: You are witnessing protodeboronation .[1] The ortho-fluoro substituent withdraws electron density and creates a "kinetic pocket" that facilitates the hydrolytic cleavage of the C-B bond, replacing it with C-H. This reaction competes directly with the transmetalation step of the Suzuki cycle.

Corrective Actions:

  • Increase Boronic Acid Equivalents: Shift from 1.1 eq to 1.5–2.0 eq to compensate for the sacrificial loss.

  • Switch to "Slow-Release" Reagents: Replace the boronic acid with Potassium (2-fluorophenyl)trifluoroborate or a MIDA boronate . These hydrolyze slowly, keeping the concentration of the unstable free boronic acid low but constant.

  • Anhydrous Conditions: Switch to CsF (2 eq) in dry Dioxane or Toluene at 80°C. Without water, the hydrolytic deboronation pathway is shut down.

Issue 2: Catalyst Deactivation (The "Stalled" Reaction)

User Question: "The reaction starts well but stops at 40% conversion. Adding more boronic acid doesn't help."

Technical Diagnosis: This is likely catalyst poisoning by the pyridine nitrogen of the nicotinaldehyde. As the reaction progresses, the pyridine moiety coordinates to the Pd(II) center, displacing the phosphine ligand and forming an inactive "Pd-black" or stable complex.

Corrective Actions:

  • Upgrade Ligand: Use XPhos or SPhos . These biaryl phosphine ligands are sterically bulky enough to physically block the pyridine nitrogen from binding to the Palladium center.

  • Pre-catalyst Strategy: Do not use Pd(OAc)₂ + Ligand in situ. Use a pre-formed precatalyst (e.g., XPhos Pd G2 ) to ensure the active catalytic species is formed immediately and efficiently.

Issue 3: Impure Product / Aldehyde Instability

User Question: "My product co-elutes with impurities on the column, and the aldehyde peak seems to degrade during workup."

Technical Diagnosis: Nicotinaldehydes are electron-deficient and prone to hydration or oxidation. Furthermore, separation from the deboronated byproduct (fluorobenzene) or homocoupled biaryls can be difficult on silica.

Corrective Action: The Bisulfite Purification Method (See Module 3).

Module 3: Advanced Purification (The Bisulfite Adduct)

Standard chromatography is often insufficient for obtaining pharmaceutical-grade purity for this aldehyde. We recommend the Bisulfite Adduct Protocol , which selectively pulls the aldehyde into the aqueous phase, leaving all non-aldehyde impurities (fluorobenzene, biaryls, ligands) in the organic phase.

Protocol: Bisulfite Extraction
  • Formation: Dissolve crude reaction mixture in EtOAc . Add saturated aqueous NaHSO₃ (Sodium Bisulfite) (3–5 eq).

  • Agitation: Shake vigorously for 10–15 minutes. The aldehyde forms a water-soluble sulfonate adduct.

  • Wash: Separate layers. Keep the Aqueous Layer (contains Product-Adduct). Discard the Organic Layer (contains impurities).

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

  • Regeneration: Add fresh EtOAc to the aqueous layer. Slowly add solid NaHCO₃ or 1M NaOH until pH ≈ 9–10.

    • Caution: Do not exceed pH 12 to avoid Cannizzaro reactions.

  • Isolation: The adduct breaks down, regenerating the aldehyde which partitions back into the EtOAc. Separate, dry (MgSO₄), and concentrate.

Module 4: Visualization & Logic

Figure 1: Reaction Logic & Troubleshooting Tree

This diagram illustrates the decision-making process for optimizing the synthesis based on observed failure modes.

SuzukiLogic Start Start: 5-Br-Nicotinaldehyde + 2-F-Phenylboronic Acid CheckYield Check HPLC/TLC (30 mins) Start->CheckYield GoodYield Good Conversion (>80%) Proceed to Workup CheckYield->GoodYield Yes LowYield Low Conversion (<50%) CheckYield->LowYield No Diag1 Is Boronic Acid Gone? LowYield->Diag1 Protodeboronation Issue: Protodeboronation (Ortho-F Effect) Diag1->Protodeboronation Yes (Fast consumption) Diag2 Is SM Remaining + Catalyst Black? Diag1->Diag2 No (SM Stalled) Solution1 Sol: Use 2.0 eq Boronic Acid or Switch to CsF (Anhydrous) Protodeboronation->Solution1 Poisoning Issue: Catalyst Poisoning (Pyridine N-Coordination) Diag2->Poisoning Yes Solution2 Sol: Switch to XPhos Pd G2 or SPhos Pd G2 Poisoning->Solution2

Caption: Decision tree for diagnosing low yields. Distinguishes between reagent instability (Protodeboronation) and catalyst failure (Poisoning).

Figure 2: The Bisulfite Purification Workflow

A visual guide to the chemical purification strategy described in Module 3.

BisulfiteWorkup Crude Crude Mixture (Aldehyde + Impurities) AddBisulfite Add Sat. NaHSO3 (aq) Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Regeneration Add Base (pH 10) + EtOAc AqLayer->Regen FinalProd Pure Aldehyde in EtOAc Regen->FinalProd

Caption: Purification workflow utilizing the reversible formation of water-soluble bisulfite adducts to isolate the target aldehyde.

References

  • Kinetic Studies on Protodeboronation: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Catalyst Optimization for Unstable Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.

  • Bisulfite Adduct Purification: Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[2] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722–5724.

  • General Suzuki-Miyaura Review: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Purification of 5-(2-Fluorophenyl)nicotinaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 5-F-NIC-PUR-001

Welcome to the Advanced Purification Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely synthesizing 5-(2-fluorophenyl)nicotinaldehyde via a Suzuki-Miyaura coupling. This molecule presents a "perfect storm" of chromatographic challenges: a basic pyridine nitrogen, a reactive aldehyde, and a lipophilic fluorinated aryl group.

This guide replaces standard protocols with a mechanistic troubleshooting system designed to prevent common failures: tailing (yield loss), on-column oxidation, and acetal formation.

Part 1: Pre-Purification Diagnostics (The Triage)

Before you pack your column, you must neutralize the specific threats posed by this molecule's functional groups.

Functional GroupThe ThreatThe MechanismThe Fix
Pyridine Nitrogen Tailing / Streaking The basic N-lone pair H-bonds strongly with acidic silanols (Si-OH) on silica gel.[1]Deactivation: Pre-treat silica with Triethylamine (TEA).[1]
Aldehyde (-CHO) Decomposition 1. Oxidation: Air oxidizes -CHO to -COOH on high-surface-area silica.2. Acetalization: Reacts with Methanol (if used) to form acetals.Speed & Solvent: Use rapid flow rates; AVOID Methanol/DCM mixtures.
Pd Catalyst Product Contamination Pyridines are excellent ligands; they coordinate residual Pd, carrying it through the column.Scavenging: Use a Thiol-silica scavenger or Celite filtration before the column.[2]
Part 2: Stationary Phase Engineering

Standard silica gel (pH ~5.0) is too acidic for this purification. You have two valid paths.

Method A: The TEA-Deactivated Silica (Recommended)
  • Why: It blocks the acidic silanol sites, forcing the pyridine to elute based on polarity rather than acid-base interaction.

  • Protocol:

    • Slurry your silica in the starting mobile phase (e.g., 10% EtOAc/Hexanes).

    • Add 1% Triethylamine (TEA) to the slurry.

    • Pour the column.

    • Flush with 2 column volumes (CV) of mobile phase containing 1% TEA.

    • Critical: The mobile phase used for the actual run should contain 0.5% TEA to maintain deactivation.

Method B: Neutral Alumina (Alternative)
  • Why: Alumina is less acidic than silica.

  • When to use: If your aldehyde is extremely unstable or if you cannot use TEA (e.g., mass spec concerns downstream).

  • Note: Alumina has lower theoretical plate counts (resolution) than silica; gradient optimization is harder.

Part 3: The Separation Workflow

The following diagram outlines the decision logic for your purification strategy.

PurificationLogic Start Crude Mixture: This compound CheckPd Is the crude dark/black? (Residual Pd) Start->CheckPd Scavenge Action: Celite Filtration or Thiol-Scavenger CheckPd->Scavenge Yes CheckTLC TLC Diagnostic: Does product streak on Silica? CheckPd->CheckTLC No Scavenge->CheckTLC Decision Select Phase Strategy CheckTLC->Decision MethodA Method A: Silica + 1% TEA (Standard) Decision->MethodA Severe Streaking MethodB Method B: Neutral Alumina (Acid Sensitive) Decision->MethodB Mild Streaking / Aldehyde Unstable Solvent Mobile Phase: Hexanes / EtOAc (0.5% TEA) MethodA->Solvent MethodB->Solvent Avoid CRITICAL ALERT: Avoid MeOH (Acetal Risk) Solvent->Avoid

Caption: Decision matrix for stationary phase selection based on impurity profile and streaking severity.

Part 4: Troubleshooting & FAQs
Q1: "My product is co-eluting with a spot at the baseline. What is it?"

Diagnosis: This is likely the arylboronic acid (starting material) or the carboxylic acid (oxidized product).

  • The Science: Boronic acids are highly polar and interact with silica diols.

  • The Fix: Do not try to separate this on the column alone. Perform a basic wash (Sat. NaHCO₃) on your crude organic layer before the column. The boronic acid will ionize and move to the aqueous layer.

Q2: "I used 5% Methanol/DCM to move the spot, and now I have two spots."

Diagnosis: You have synthesized the dimethyl acetal in situ.

  • The Science: Silica acts as a Lewis acid catalyst.[3] Methanol + Aldehyde + Acidic Silica = Acetal.

  • The Fix:

    • Prevention: Switch to Acetone/Hexanes or EtOAc/Hexanes . Avoid alcohols.

    • Recovery: If the acetal has formed, treat the fraction with dilute aqueous HCl/THF to hydrolyze it back to the aldehyde, then re-purify.

Q3: "The product fraction is yellow/brown, but the NMR is clean."

Diagnosis: Palladium leaching.

  • The Science: The pyridine nitrogen coordinates Pd(II) species. Even trace amounts (<50 ppm) can cause color without showing up clearly on 1H NMR.

  • The Fix: Dissolve the purified product in EtOAc and wash with 10% aqueous Cysteine or use a commercial metal scavenger resin (e.g., SiliaMetS® Thiol).

Q4: "My yield is lower than expected, and the column turned yellow."

Diagnosis: On-column oxidation.

  • The Science: Nicotinaldehydes are electron-deficient and prone to oxidation to nicotinic acids, which stick irreversibly to silica (especially if TEA wasn't used).

  • The Fix:

    • Minimize residence time. Use "Flash" chromatography (high flow rate), not gravity columns.

    • Degas your solvents if the scale is small and the compound is precious.

Part 5: Recommended Protocol (Step-by-Step)
  • Workup: Wash crude reaction mixture with Sat. NaHCO₃ (removes boronic acids) and Brine . Dry over Na₂SO₄.

  • TLC Analysis: Run TLC in 30% EtOAc/Hexanes .

    • If streaking occurs: Add 1 drop of TEA to the TLC jar. If the spot tightens, use Method A (Silica + TEA).

  • Column Preparation:

    • Pack Silica gel using 10% EtOAc/Hexanes + 1% TEA .

    • Flush until the heat of solvation dissipates.

  • Loading: Load sample as a liquid (dissolved in minimum Toluene or DCM) or dry load on Celite. Do not dry load on silica (accelerates oxidation).

  • Elution:

    • Gradient: 0%

      
       40% EtOAc in Hexanes (with 0.5% TEA  constant).
      
    • The 2-fluorophenyl group is lipophilic; the product usually elutes earlier than unsubstituted nicotinaldehyde. Expect elution around 15-25% EtOAc.

  • Evaporation: Evaporate fractions immediately. Do not leave the aldehyde in solution with TEA for days (aldol condensation risk, though low for this specific structure).

References
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling mechanisms and side products). Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyridine/Acid pKa values). Link

  • Sigma-Aldrich. (2023). Fundamental Guide to Flash Chromatography. (General reference for silica acidity and basic modifiers). Link

Sources

Troubleshooting Suzuki coupling for sterically hindered aryl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SM-PYR-STERIC-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Cross-Coupling of Ortho-Substituted Pyridines

Executive Summary: The "Perfect Storm" of Challenges

Coupling sterically hindered aryl pyridines is widely considered one of the most difficult variations of the Suzuki-Miyaura reaction. You are likely facing a convergence of three distinct failure modes:

  • Steric Impediment: Ortho-substituents dramatically retard the transmetalation step and, more critically, the reductive elimination step.

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor. It binds to the Palladium center (
    
    
    
    ), displacing the phosphine ligand and shutting down the catalytic cycle (formation of inactive "Pd-black").
  • Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable.[1] They undergo rapid protodeboronation under aqueous basic conditions, destroying your nucleophile before it can react.

This guide moves beyond standard "screening" and provides a mechanistic blueprint for overcoming these specific hurdles.

The Hardware: Catalyst & Ligand Selection

Standard


 or 

will almost certainly fail here.
The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines

To force reductive elimination in hindered systems, you need ligands with large cone angles and specific electronic properties.

Ligand ClassRecommended LigandWhy it Works
Buchwald G3/G4 XPhos or SPhos General Hindrance: The biphenyl backbone prevents Pd-N coordination (poisoning). The high electron density facilitates oxidative addition of chloropyridines.
Buchwald G3/G4 RuPhos Heteroatom Tolerance: Excellent for systems containing amines or alkoxides; high stability against oxidation.
NHC Complexes Pd-PEPPSI-IPent Extreme Hindrance: The "Flexible Bulk" of the isopentyl group allows for the coupling of tetra-ortho-substituted biaryls where phosphines fail.

Expert Insight: Do not use in situ catalyst generation (Pd source + free ligand) if possible. Use pre-formed G3 or G4 precatalysts (e.g., XPhos Pd G4). These ensure a 1:1 Pd:L ratio and rapid activation at low temperatures, preventing early catalyst death.

The Fuel: Stabilizing the Boron Species

The most common user error is using 2-pyridyl boronic acid directly.

The "Slow-Release" Strategy

2-Pyridyl boronic acids form a zwitterionic intermediate that rapidly hydrolyzes (protodeboronation). To fix this, we must mask the boron species.

A. MIDA Boronates (The Gold Standard)

N-Methyliminodiacetic acid (MIDA) boronates are air-stable and do not protodeboronate. They hydrolyze slowly in the reaction, releasing the active boronic acid at a rate that matches the catalytic turnover.

  • Protocol Adjustment: Requires a hydrolytic base (e.g.,

    
     with controlled water) or Cu(OAc)2 promotion.
    
B. Potassium Organotrifluoroborates (

)

These are robust salts. They require a specific hydrolysis step (often using mild acid or silica, or just the base in situ) to generate the active species.

Visualizing the Failure Modes

The following diagram illustrates the competing pathways. Your goal is to maximize Path A (Coupling) while suppressing Path B (Poisoning) and Path C (Protodeboronation).

SuzukiMechanisms Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Step 1 Pyridine Pyridine Substrate (N-Coordination) OxAdd->Pyridine Competition TransMet Transmetalation OxAdd->TransMet Step 2 (+ Base) Poison Catalyst Poisoning (Pd-N Complex) Pyridine->Poison Inhibition Boron 2-Py-Boronic Acid Zwitter Zwitterionic Intermediate Boron->Zwitter pH dependent Boron->TransMet Active Species Decomp Protodeboronation (Py-H) Zwitter->Decomp Rapid RedElim Reductive Elimination (Product) TransMet->RedElim Step 3 (Slow for Sterics) RedElim->Start Regeneration

Caption: Mechanistic competition: Path B (Poisoning) and Path C (Decomposition) must be suppressed to favor the catalytic cycle.

Validated Protocol: Coupling Hindered 2-Pyridyl MIDA Boronates

Scope: Coupling of 2-chloro-3-methylpyridine with 2-substituted aryl MIDA boronates.

Reagents:

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Boron Source: 2-Pyridyl MIDA boronate (1.5 equiv)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene:Water (4:1 ratio) – Water is essential for MIDA hydrolysis.

  • Additives: Optional:

    
     (0.5 equiv) if transmetalation is sluggish.
    

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the MIDA boronate, aryl chloride,

    
    , and XPhos Pd G4.
    
  • Degassing: Seal the vial. Evacuate and backfill with Argon (

    
    ).[1] Oxygen promotes homocoupling.[2]
    
  • Solvent: Add degassed Toluene and Water via syringe.

  • Activation: Heat to 100°C immediately.

    • Note: Do not stir at RT. The MIDA boronate needs heat + base to release the active species slowly.

  • Monitoring: Run for 4–16 hours. Monitor via LC-MS.

    • Success Indicator: Appearance of free boronic acid (transient) and product.[1]

    • Failure Indicator: Build-up of deboronated pyridine (Py-H).

Troubleshooting Matrix (FAQ)

Q1: The reaction mixture turned black immediately upon heating.

Diagnosis: Catalyst decomposition ("Pd Black" formation).[3] Root Cause: The phosphine ligand dissociated, likely displaced by the pyridine nitrogen, leading to Pd aggregation. Solution:

  • Switch to a precatalyst with a tighter binding ligand (e.g., Pd-PEPPSI-IPent ).

  • Increase ligand:metal ratio to 2:1 (if not using G4 precatalyst).

  • Ensure the reaction is strictly oxygen-free (oxygen oxidizes phosphines, causing them to fall off Pd).

Q2: I see the dehalogenated starting material (Ar-H) instead of the product.

Diagnosis:


-Hydride elimination or Protodehalogenation.
Root Cause:  If using isopropanol or amine bases, the Pd-Ar species can grab a hydride.
Solution: 
  • Switch solvent to Toluene/Water or Dioxane/Water.

  • Avoid amine bases (TEA, DIPEA). Use inorganic carbonates or phosphates.[2]

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition. Root Cause: The biaryl pyridine product is itself a ligand! It might be binding to the Pd center, competing with the XPhos/SPhos. Solution:

  • Dilution: Run the reaction at 0.05 M instead of 0.2 M.

  • Scavengers: Sometimes adding a copper salt (

    
    ) can sequester the pyridine nitrogen, though this is tricky in Suzuki coupling.
    
Q4: I am observing significant homocoupling of the boronic acid.

Diagnosis: Oxidative Homocoupling.[2] Root Cause: Presence of Oxygen or high Pd(II) concentration relative to substrate.[2] Solution:

  • Degassing: Sparging with

    
     is often insufficient. Use freeze-pump-thaw cycles.
    
  • Slow Addition: Add the boronic acid (or MIDA) via syringe pump over 2 hours to keep its instantaneous concentration low.

Decision Tree: Optimization Workflow

TroubleshootingTree Start Reaction Failed? CheckSM Analyze Mixture (LC-MS/NMR) Start->CheckSM Result1 SM Remaining (No Rxn) CheckSM->Result1 Result2 Protodeboronation (Ar-H formed) CheckSM->Result2 Result3 Homocoupling (Ar-Ar formed) CheckSM->Result3 Sol1 1. Switch to Pd-PEPPSI-IPent 2. Check O2 (Oxidized Ligand) 3. Increase Temp Result1->Sol1 Sol2 1. Use MIDA Boronate 2. Reduce Water conc. 3. Switch to Anhydrous + CsF Result2->Sol2 Sol3 1. Better Degassing 2. Slow addition of Boron Result3->Sol3

Caption: Diagnostic workflow based on crude reaction analysis.

References

  • Buchwald Ligands (SPhos/XPhos)

    • Title: Universal 2-Pyridyl Donor for Cross-Coupling
    • Source:Angew. Chem. Int. Ed., 2011.[3]

    • URL:[Link]

  • MIDA Boronates

    • Title: A General Solution for the 2-Pyridyl Problem
    • Source:Angew. Chem. Int. Ed., 2012 (Burke Group).
    • URL:[Link]

  • Pd-PEPPSI-IPent

    • Title: Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst[4][5]

    • Source:Angew. Chem. Int. Ed., 2009 (Organ Group).
    • URL:[Link]

  • Protodeboronation Mechanism

    • Title: Protodeboronation of Heteroaromatic Boronic Acids[6][7]

    • Source:J. Am. Chem. Soc., 2016.[8]

    • URL:[Link][8]

Sources

Technical Support Center: Palladium Removal from 5-(2-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PD-REM-5FNA Status: Active Guide Lead Scientist: Dr. A. Chen, Senior Application Scientist Last Updated: February 13, 2026

Executive Summary & Diagnostic Matrix

The Challenge: Removing palladium (Pd) from 5-(2-Fluorophenyl)nicotinaldehyde presents a dual chemical challenge.

  • Pyridine Coordination: The nitrogen atom in the nicotinaldehyde core acts as a ligand, coordinating strongly with Pd(II) species, creating soluble complexes that resist simple filtration.

  • Aldehyde Reactivity: The aldehyde functional group at the C3 position is electrophilic. Standard amine-based scavengers (e.g., ethylenediamine functionalized silica) will react with the aldehyde to form imines, leading to significant product loss and new impurities.

Regulatory Target: Per ICH Q3D guidelines for Class 2B elements (Palladium), the target residual concentration is typically <10 ppm for oral dosage forms (assuming <10g daily dose).[1]

Diagnostic Triage: Select Your Protocol

Use the matrix below to determine the correct removal strategy based on your current impurity profile.

Pd StateVisual IndicatorPrimary IssueRecommended Protocol
Colloidal / Black Dark particles, grey solutionPd(0) aggregatesMethod B (Activated Carbon)
Soluble / Homogeneous Clear orange/red/brown solutionPd(II)-Pyridine complexMethod A (Thiol-Silica Scavenging)
High Load (>1000 ppm) Dark crude solidBulk contaminationMethod C (Crystallization) then Method A

Core Protocols (Step-by-Step)

Method A: Thiol-Modified Silica Scavenging (High Selectivity)

Best for: Soluble Pd(II) removal without damaging the aldehyde.

Critical Warning: Do NOT use amine-functionalized scavengers (e.g., SiliaMetS® Diamine/Triamine or WA-20). These will covalently bind to your nicotinaldehyde product.

Reagents:

  • Scavenger: Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or Thiourea-functionalized silica.

  • Solvent: THF, Ethyl Acetate, or DCM (Avoid alcohols if acetal formation is a risk, though generally safe).

Protocol:

  • Dissolution: Dissolve the crude this compound in 10 volumes of solvent (e.g., Ethyl Acetate).

  • Loading Calculation: Determine initial Pd content via ICP-MS. Add 3–4 equivalents of scavenger relative to the Pd content.

    • Rule of Thumb: If Pd content is unknown, add 5-10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir the suspension at 40°C for 4 hours .

    • Note: Elevated temperature breaks the Pyridine-Pd coordination bond, allowing the Thiol (which has a higher affinity for Pd) to capture the metal.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of fresh solvent to recover entrained product.

Method B: Activated Carbon Adsorption (Bulk Cleanup)

Best for: Removing colloidal Pd(0) or when silica scavengers are cost-prohibitive.

Reagents:

  • Carbon Type: Activated Carbon (Specific grades like Darco KB-G or chemically activated wood-based carbon are preferred for Pd removal).

Protocol:

  • Dissolution: Dissolve crude product in hot Ethyl Acetate (50-60°C).

  • Addition: Add activated carbon (10-20% w/w relative to crude product).

  • Agitation: Stir vigorously at 60°C for 1-2 hours.

  • Filtration: Filter hot through a Celite pad.

    • Troubleshooting: If the filtrate remains grey, fine carbon particles have passed through. Refilter using a finer porosity membrane (0.22 µm).

  • Yield Check: Carbon adsorbs organic aromatics. Expect a 5–10% yield loss .

Method C: Crystallization (Purification & Polishing)

Best for: Final API polishing to reach <10 ppm.

Context: According to process patents for this specific intermediate, crystallization is highly effective due to the distinct solubility profile of the fluorinated biaryl system.

Protocol:

  • Solvent System: Ethyl Acetate (Solvent) / n-Hexane or n-Heptane (Anti-solvent).

  • Dissolution: Dissolve crude solid in Ethyl Acetate at reflux (approx. 70-75°C). Use minimum volume (approx. 3-5 mL per gram).

  • Precipitation: Slowly add n-Hexane (ratio 1:3 to 1:5 relative to EtOAc) while maintaining temperature.

  • Cooling: Cool slowly to Room Temperature, then chill to 0-5°C for 2 hours.

  • Isolation: Filter the pale yellow/white solid. The Pd-pyridine complexes often remain in the mother liquor.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the appropriate purification method, highlighting the critical "Aldehyde Safety" check.

Pd_Removal_Workflow cluster_Methods Removal Protocols Start Crude 5-(2-Fluorophenyl) nicotinaldehyde Check_Pd Analyze Pd State (Visual / ICP-MS) Start->Check_Pd Carbon Method B: Activated Carbon Check_Pd->Carbon Colloidal (Black) Scavenger Method A: Silica Scavenger Check_Pd->Scavenger Homogeneous (Soluble) Cryst Method C: Crystallization Check_Pd->Cryst Solid / High Purity Req. ICP_Check Final ICP-MS (<10 ppm?) Carbon->ICP_Check Scavenger_Check CRITICAL CHECK: Is Scavenger Amine-Free? Scavenger->Scavenger_Check Cryst->ICP_Check Use_Thiol Proceed with SiliaMetS Thiol Scavenger_Check->Use_Thiol Yes (Thiol/TMT) Stop STOP: Aldehyde Reaction Risk! Scavenger_Check->Stop No (Diamine/Amine) Use_Thiol->ICP_Check

Caption: Decision tree for Pd removal emphasizing the exclusion of amine-based scavengers to protect the aldehyde group.

Troubleshooting & FAQs

Q1: I used a diamine scavenger and my yield dropped by 40%. What happened? A: You likely formed an imine. The aldehyde on your nicotinaldehyde product reacted with the primary amines on the scavenger (


). This binds your product to the solid silica beads, which you then filtered away. Always use Thiol (SH) or TMT scavengers for aldehydes. 

Q2: The product is still colored (brown/orange) after carbon treatment. A: Color does not always equal high Pd content, but it often indicates conjugated organic impurities or oxidized Pd species.

  • Fix: Try a "double" treatment: Carbon filtration first (to remove bulk organics), followed by Thiol-Silica scavenging (to catch specific metal ions).

Q3: Can I use extraction (liquid-liquid) instead of solid scavengers? A: Yes, but it is less efficient for pyridine complexes.

  • Protocol: Wash the organic layer with an aqueous solution of N-Acetylcysteine (NAC) or Sodium Trimercaptotriazine (TMT) . These water-soluble chelators can strip Pd from the pyridine ring and pull it into the aqueous phase. Avoid EDTA as it is often too weak for Pd in organic solvents.

Q4: My Pd levels are 50 ppm. Is this acceptable? A: It depends on your daily dose.

  • Calculation:

    
    .
    
  • If the PDE for Pd is 100 µ g/day (Oral), and your dose is 1g, the limit is 100 ppm. However, for modern APIs, <10 ppm is the standard expectation to ensure safety margins.

References

  • ICH Q3D Guideline for Elemental Impurities. (2019). International Council for Harmonisation. Available at: [Link]

  • Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde. (Patent CN111233835A).[2] Google Patents. Describes crystallization solvents for this class of compounds. Available at:

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
  • Biotage Metal Scavenging User Guide. (2020). Biotage.[3][4] Confirms MP-TMT efficiency for Pd removal. Available at: [Link]

Sources

Technical Support Center: Stability of 5-(2-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 5-(2-Fluorophenyl)nicotinaldehyde CAS: (Analogous to 881674-56-2 class structures) Core Reactivity: High Electrophilicity[1][2][3]

As researchers, we often treat aldehydes as relatively stable intermediates.[4] However, This compound is not a standard benzaldehyde.[1][2] It possesses a "perfect storm" of electronic factors that make it exceptionally reactive toward nucleophiles and oxidants:

  • The Pyridine Core: The nitrogen atom in the ring withdraws electron density, making the C-3 aldehyde carbon highly electron-deficient (electrophilic).

  • The Fluorine Substituent: The 2-fluorophenyl group at the 5-position exerts an inductive electron-withdrawing effect, further destabilizing the aldehyde.[1]

The Result: This molecule is a "nucleophile sponge."[4] It will aggressively scavenge water, alcohols, and oxygen from its environment.[4] Most "purity issues" reported to our support center are actually solvent artifacts or storage errors , not degradation of the solid material.[4]

Troubleshooting Guide (Q&A)

Category A: LCMS & NMR Anomalies (The "Ghost Peak" Phenomenon)

Q: I just dissolved the solid in Methanol for LCMS, and I see a major peak at M+32. Is my product impure?

A: No, your product is likely fine. You are observing hemiacetal formation .[4]

  • The Science: Due to the electron-deficient nature of the pyridine ring, this aldehyde reacts rapidly and reversibly with methanol (MeOH) to form the hemiacetal. Unlike simple benzaldehydes, this equilibrium lies significantly toward the hemiacetal in solution.[4]

  • The Fix:

    • Avoid Protic Solvents: Switch your LCMS diluent to Acetonitrile (ACN) or DMSO.[4]

    • Verify: If you must use MeOH, look for the characteristic mass shift:

      • Target Mass (

        
        ): 
        
        
        
      • Hemiacetal Mass (

        
        ): 
        
        
        
        [2]
    • NMR Check: Run NMR in DMSO-

      
      . If you use CD
      
      
      
      OD, the aldehyde proton signal (
      
      
      ppm) will vanish or diminish, replaced by a methine proton signal (
      
      
      ppm) corresponding to the hemiacetal.[4]

Q: My LCMS shows a small peak at M+16. Is this an impurity?

A: Yes, this is likely the carboxylic acid (Oxidation). [4]

  • The Science: Nicotinaldehydes are prone to auto-oxidation in air, converting the aldehyde (-CHO) to the carboxylic acid (-COOH).[1][2] The pyridine nitrogen can catalyze this process by coordinating trace metals.[4]

  • Threshold: If the M+16 peak is

    
    , it can often be removed via a basic wash (bicarbonate) during workup, as the acid is much more polar and ionizable than the aldehyde.[4]
    
Category B: Storage & Physical State[1][4]

Q: The compound was a white solid, but now it looks yellow/tan. Can I still use it?

A: Proceed with caution.

  • The Science: Color changes in nitrogen heterocycles often indicate trace N-oxide formation or photo-degradation (polymerization via radical pathways).[1][2]

  • Action: Run a

    
    -NMR.
    
    • If the integration is clean, the color is likely due to trace impurities (<0.1%) acting as chromophores. You can proceed.

    • If line broadening is observed, repurify via silica plug filtration (DCM/EtOAc).[4]

Q: Can I store this in solution (DMSO/DMF) to save time?

A: Absolutely NOT.

  • The Science: In polar aprotic solvents like DMSO, the aldehyde is susceptible to the Cannizzaro reaction (disproportionation) or gradual oxidation over weeks, even at

    
    .[4]
    
  • Protocol: Always store as a dry solid under inert gas (Argon/Nitrogen).

Visualizing Reactivity Pathways

The following diagram illustrates the competing pathways that dictate the stability of this compound in various environments.

StabilityPathways cluster_solvents Solvent Effects Aldehyde 5-(2-Fluorophenyl) nicotinaldehyde (Active Reagent) Hemiacetal Hemiacetal (Reversible Adduct) Aldehyde->Hemiacetal + ROH (MeOH/EtOH) Fast Equilibrium Acid Nicotinic Acid Derivative (Irreversible Impurity) Aldehyde->Acid + O2 (Air) Slow Oxidation Imine Schiff Base (Reaction Product) Aldehyde->Imine + R-NH2 Desired Reaction Hemiacetal->Aldehyde - ROH

Caption: Figure 1. Reactivity landscape. Note that Hemiacetal formation is reversible (artifact), while Oxidation is irreversible (degradation).[4]

Standardized Protocols

Protocol A: Purity Verification (The "Gold Standard")

Use this protocol to distinguish between degradation and solvent artifacts.

  • Sampling: Take

    
     of the solid.[4]
    
  • Solvent: Dissolve strictly in DMSO-

    
      (Do not use Chloroform-
    
    
    
    as acidity can catalyze acetal formation; do not use Methanol-
    
    
    ).
  • Acquisition: Run

    
    -NMR (minimum 8 scans).[1][2]
    
  • Analysis:

    • Aldehyde Proton: Look for a singlet at

      
       ppm .
      
    • Integration: Calibrate the aldehyde peak to

      
      .
      
    • Impurity Check: Check for a broad singlet at

      
       ppm (Carboxylic Acid - Oxidation).
      
    • Solvent Check: Ensure no peaks at

      
       ppm (Water) are chemically shifting or broadening the pyridine signals.
      
Protocol B: Long-Term Storage

Follow this strictly to maintain


 purity for 6+ months.
ParameterSpecificationReason
Temperature

Slows kinetics of autoxidation.[1][2][3]
Atmosphere Argon or NitrogenDisplaces

to prevent acid formation.
Container Amber Glass VialPrevents photochemical decomposition.[1][4]
Cap Liner Teflon (PTFE)Avoids leaching of plasticizers by the aldehyde.
Desiccant RequiredPrevents hydrate (gem-diol) formation.[1][2]

References & Authoritative Grounding

  • Reactivity of Pyridine Carboxaldehydes:

    • Source: Pyridine-3-carbaldehyde (Nicotinaldehyde) is known to exist in equilibrium with its hydrate and hemiacetals in protic solvents due to the electron-withdrawing effect of the ring nitrogen.[1][2]

    • Citation:J. Org.[1][4] Chem.2005 , 70, 3009.[4][5] (Discusses hydration constants of electron-deficient aldehydes).

    • Link: (Extrapolated from general pyridine-aldehyde behavior).[1][2]

  • Hemiacetal Formation in LCMS:

    • Source: Common artifact in mass spectrometry of aldehydes using methanol mobile phases.[4]

    • Citation:J. Am. Soc.[1][4] Mass Spectrom.2008 , 19, 122.[4]

    • Link: (General mechanism validation).[1][2]

  • Oxidation of Nicotinaldehydes:

    • Source: Facile aerobic oxidation of pyridine-3-carbaldehyde to nicotinic acid.[1][2]

    • Link:[1][2]

  • Handling of Fluorinated Intermediates:

    • Source: 5-(2-Fluorophenyl) derivatives are common intermediates in Suzuki couplings for medicinal chemistry (e.g., Vonoprazan analogs).[1][2]

    • Link:[1][2][3]

Sources

Technical Support Center: Purification & Solvent Optimization for Fluorinated Aldehydes

[1]

Case ID: FA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Diagnostic Triage: The "Fluorine Effect"

Welcome to the Support Center. If you are experiencing low yields, "oiling out," or unexpected phase changes when purifying fluorinated aldehydes (e.g., pentafluorobenzaldehyde, trifluoroacetaldehyde), you are likely fighting hyper-electrophilicity .

The Core Problem

Fluorine atoms are highly electron-withdrawing.[1][2] When attached near a carbonyl group, they starve the carbonyl carbon of electron density, making it aggressively electrophilic.

  • Standard Aldehydes: React slowly with water/alcohols.

  • Fluorinated Aldehydes: React instantly and often irreversibly (kinetically) with nucleophilic solvents to form gem-diols (hydrates) or hemiacetals .[1]

CRITICAL WARNING: Do NOT use standard recrystallization solvents like Ethanol or Methanol. You will not isolate your aldehyde; you will isolate a hemiacetal.

Solvent Compatibility Matrix

Use this decision logic to select the correct solvent system. The goal is to balance solubility while strictly preventing nucleophilic attack.

Solvent Selection Logic Flow

SolventSelectionStartSTART: Select Substrate TypeType1Perfluoroalkyl Aldehyde(e.g., C3F7-CHO)Start->Type1Type2Fluorinated Aromatic(e.g., Pentafluorobenzaldehyde)Start->Type2Q_AlcoholAre you using Alcohols(MeOH, EtOH, IPA)?Type1->Q_AlcoholSolv_FluorousFluorous Solvents(Perfluorohexane, FC-72)Type1->Solv_FluorousPreferred (Fluorous Biphase)Type2->Q_AlcoholSolv_HydroHydrocarbons(Hexane, Heptane, Toluene)Type2->Solv_HydroPrimary ChoiceSolv_ChlorChlorinated(DCM, Chloroform)Type2->Solv_ChlorFor High MWStop_HemiSTOP: High Risk ofHemiacetal FormationQ_Alcohol->Stop_HemiYES

Figure 1: Decision tree for solvent selection based on the fluorination level of the substrate.[1] Note the strict prohibition of alcohols for free aldehydes.

Solvent Class Performance Table
Solvent ClassSuitabilityTechnical Notes
Alcohols (MeOH, EtOH) 🔴 CRITICAL FAIL Reacts to form hemiacetals.[1][3] Equilibrium strongly favors the adduct due to electron-withdrawing fluorine.
Water 🔴 CRITICAL FAIL Forms stable gem-diols (hydrates).[1][2][4] Example: Fluoral hydrate is a stable solid, unlike the gaseous aldehyde.
Hydrocarbons (Hexane) 🟢 EXCELLENT Non-nucleophilic. Induces crystallization well. Use as an anti-solvent.[5]
Aromatics (Toluene) 🟢 GOOD Good solubility for fluorinated aromatics. High BP allows thermal gradient for recrystallization.
Chlorinated (DCM) 🟡 MODERATE Good solubilizer, but often too good (hard to crystallize). Use as the "solvent" in a solvent/anti-solvent pair.[5]
Fluorous (FC-72) 🟢 SPECIALIST Required for long perfluoroalkyl chains (

).[1] Uses "Like Dissolves Like" principle.

Troubleshooting Guide: Common Failure Modes

Issue A: "My solid turned into a liquid on the filter."

Diagnosis: Hygroscopic Hydration. Mechanism: The fluorinated aldehyde absorbed atmospheric moisture during filtration, lowering the melting point and forming a hydrate. The Fix:

  • Perform filtration under an inert atmosphere (Nitrogen/Argon) or use a Schlenk frit.

  • Store the product over

    
     or activated molecular sieves in a desiccator immediately.
    
Issue B: "Oiling Out" (Liquid-Liquid Phase Separation)

Diagnosis: The "Fluorous Effect."[1] Fluorinated molecules have low polarizability and often refuse to pack into a crystal lattice in standard organic solvents. The Fix:

  • Seed Crystals: Absolutely essential. Save a tiny crude crystal to seed the mother liquor.

  • Slow Cooling: Wrap the flask in cotton/foil to cool over 4-6 hours. Rapid cooling promotes oiling.

  • Solvent Switch: If using Hexane/DCM, switch to Hexane/Toluene. Toluene has

    
    -systems that may interact better with fluorinated aromatics (quadrupole interactions).[1]
    
Issue C: Low Yield / Disappearance of Product

Diagnosis: You likely formed a hemiacetal with your solvent or a bisulfite adduct that didn't reverse. Visualizing the Trap:

HydrationTrapcluster_0Effect of Fluorine (EWG)AldehydeFree Aldehyde(R-CHO)HydrateGem-Diol (Hydrate)(R-CH(OH)2)Aldehyde->HydrateFast (k1)Water+ H2OHydrate->AldehydeSlow / Difficult (k-1)ExplFluorine pulls electron densityMaking C=O highly electrophilicShifting equilibrium to Hydrate

Figure 2: The hydration equilibrium trap.[1] Fluorine substituents stabilize the hydrate form, making isolation of the free aldehyde difficult in the presence of moisture.

Validated Experimental Protocols

Protocol 1: Anhydrous Recrystallization (Standard)

Best for: Pentafluorobenzaldehyde derivatives.[1]

  • Preparation: Flame-dry all glassware. Flush with

    
    .
    
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Toluene dropwise at

    
     until just dissolved.
    
    • Note: Do not boil aggressively; fluorinated aldehydes can be volatile.

  • Anti-Solvent: Remove from heat. Add Hexane dropwise until a faint turbidity (cloudiness) persists.[6]

  • Clarification: Add one drop of Toluene to clear the solution.

  • Crystallization: Wrap flask in foil. Allow to cool to RT undisturbed (2 hours), then move to

    
     freezer.
    
  • Filtration: Filter quickly on a chilled Buchner funnel. Wash with cold Hexane.

Protocol 2: Dehydration of Accidental Hydrates

Use this if you accidentally turned your aldehyde into a gem-diol (white solid, wrong melting point).

  • Dissolve: Dissolve the hydrate in Toluene (approx 10 mL/g).

  • Dean-Stark Trap: Reflux the solution using a Dean-Stark trap to physically remove water.[1]

    • Alternative: Add activated 4Å Molecular Sieves to the solution and stir for 12 hours.

  • Concentrate: Evaporate the solvent under reduced pressure (Rotavap) strictly avoiding water bath moisture entry.

  • Distill: For high purity, vacuum distill the resulting oil.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: Proceed with caution. Silica is slightly acidic and contains water. This can catalyze hydration or polymerization of sensitive fluorinated aldehydes.

  • Modification: Pre-treat the silica with 1% Triethylamine (TEA) in Hexane to neutralize acidity. Use non-polar eluents (Hexane/DCM).[7]

Q: My aldehyde smells remarkably pungent and is making me cry. Is this normal? A: Yes. Fluorinated benzaldehydes (like pentafluorobenzaldehyde) are potent lachrymators .

  • Safety: Handle ONLY in a functioning fume hood. Double-glove. Clean all glassware with a dilute base (NaOH) in the hood to neutralize residues before removing them.

Q: I see "Polymer" in my NMR. Can I fix it? A: Often, yes. Fluorinated aldehydes form paraformaldehyde-like oligomers.[1]

  • The Fix: "Cracking."[5] Heat the polymer under vacuum (100-150°C). The monomer will sublime or distill over. Collect it on a cold finger or chilled receiver.

References

  • Ayres, D. C., & Smith, C. (2016). Aqueous phase hydration and hydrate acidity of perfluoroalkyl aldehydes. DOI: 10.1080/1062936X.2016.1156983.
  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at: [Link]

Validation & Comparative

19F NMR chemical shifts of 5-(2-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 19F NMR characterization of 5-(2-Fluorophenyl)nicotinaldehyde , a key biaryl intermediate in medicinal chemistry.

Unlike standard product sheets, this guide focuses on structural validation —specifically, how to distinguish the target compound from common regioisomers, starting materials, and byproducts using 19F NMR spectroscopy.

Part 1: Structural Context & NMR Theory

Compound: this compound Core Scaffold: Nicotinaldehyde (Pyridine-3-carbaldehyde) substituted at the 5-position. Substituent: 2-Fluorophenyl (Ortho-fluorinated biaryl system).

The Analytical Challenge

In Suzuki-Miyaura couplings used to synthesize this scaffold, three primary impurities often confound the analysis:

  • Unreacted Boronic Acid: 2-Fluorophenylboronic acid.

  • Regioisomers: 3-fluoro or 4-fluoro analogs (arising from impure starting materials or migration).

  • Defluorination/Protodeboronation: Fluorobenzene or related byproducts.

19F NMR is the superior tool for differentiation because the chemical shift (


)  and coupling constants (

)
of the fluorine nucleus are highly sensitive to the ortho-substitution pattern and the electronic influence of the pyridine ring.

Part 2: Comparative Chemical Shift Data

The following table aggregates predicted and literature-derived reference values for the target and its critical analogs.

Solvent:


 (Standard) | Reference: 

(

)
CompoundStructure Type19F Shift (

, ppm)
Multiplicity & Coupling (

)
This compound Target (Ortho) -116 to -120 Multiplet (ddd or td)

5-(3-Fluorophenyl)nicotinaldehydeIsomer (Meta)-112 to -114Multiplet (td)

5-(4-Fluorophenyl)nicotinaldehydeIsomer (Para)-114 to -116Triplet of Triplets (tt)

2-Fluorophenylboronic acidStarting Material-110 to -113*Broad Singlet (often)Shift is pH/conc. dependent
FluorobenzeneByproduct-113.15Multiplet
2-FluoropyridineHeterocycle Ref-71.0Doublet (distinctive)

Critical Insight: The ortho-fluorine in the target molecule typically resonates upfield (more negative ppm) relative to the meta and para isomers due to the "Ortho Effect" and steric compression from the adjacent pyridine ring. However, the most definitive confirmation is the splitting pattern , not just the shift.

Part 3: Structural Verification Workflow

This logic flow ensures you do not misidentify a byproduct as your product.

G Start Crude Reaction Mixture (19F NMR in CDCl3) Check1 Peak observed around -116 to -120 ppm? Start->Check1 Check2 Analyze Splitting Pattern Check1->Check2 Yes, Signal in range Boronic Impurity: 2-Fluorophenylboronic Acid (Check -110 to -113 ppm) Check1->Boronic Signal at -110 ppm Pyridine Impurity: Fluorine on Pyridine? (Check -70 ppm) Check1->Pyridine Signal at -70 ppm Isomer Impurity: Regioisomer (3-F or 4-F) (Check Coupling Constants) Check2->Isomer Triplet of Triplets (tt) or Simple td Success CONFIRMED STRUCTURE This compound Check2->Success Complex Multiplet (ddd) Ortho-coupling present

Caption: Decision tree for validating the synthesis of this compound using 19F NMR markers.

Part 4: Experimental Protocol

To ensure reproducibility and accurate assignment, follow this standardized acquisition protocol.

Sample Preparation
  • Concentration: Dissolve 10–20 mg of sample in 0.6 mL of solvent.

  • Solvent Selection:

    • 
       (Recommended):  Best for resolution of coupling constants.
      
    • 
      :  Use if solubility is poor. Note: Chemical shifts may move downfield by 1–2 ppm due to hydrogen bonding with the aldehyde and pyridine nitrogen.
      
  • Internal Standard (Optional):

    
    -Trifluorotoluene (
    
    
    
    ) or Hexafluorobenzene (
    
    
    ).
Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate proton coupling for clearer integration (though coupling is needed for structural assignment).

  • Spectral Width (SW): 200 ppm (Range: -50 to -250 ppm).

    • Center (O1): -120 ppm.

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of the fluorine nuclei, which often have long 
    
    
    
    times.
  • Scans (NS): 16–64 scans are usually sufficient due to the 100% natural abundance of 19F.

Data Processing
  • Line Broadening (LB): 0.3 to 1.0 Hz.

  • Baseline Correction: Essential, as broad background signals from probe components (PTFE) can distort integration.

Part 5: Troubleshooting & Interpretation

ObservationDiagnosisAction
Broad hump at -111 ppm Boronic acid oligomers or dynamic exchange.Wash sample with

and re-extract.
Sharp singlet (no coupling) Fluorine is likely on a quaternary carbon or decoupling was left ON.Turn off proton decoupling (CPDPRG = off).
Two peaks (~1:1 ratio) Rotamers or Atropisomers.Run High-Temp NMR (

) to see if peaks coalesce.
Peak at -71 ppm 2-Fluoropyridine moiety.Indicates incorrect starting material (e.g., 2-fluoro-5-bromopyridine used instead).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] Link

  • Rosen, G. M., et al. (2013). "19F NMR Chemical Shifts of Fluorinated Aromatic Compounds." Journal of Fluorine Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Reich, H. J. (2024). "19F Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

A Comparative Guide to the Reactivity of 5-(2-Fluorophenyl) and 5-(4-Fluorophenyl) Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The unique electronic nature of fluorine can profoundly influence molecular conformation, metabolic stability, lipophilicity, and binding affinity. However, the positional isomerism of fluorine on an aromatic ring can lead to significant, and sometimes counterintuitive, differences in chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of 5-(2-fluorophenyl) and 5-(4-fluorophenyl) isomers, offering field-proven insights and supporting experimental data to aid researchers in their synthetic endeavors.

The Duality of Fluorine's Electronic Influence: A Tale of Two Effects

The reactivity of a substituted benzene ring is primarily governed by the interplay of inductive and resonance effects of the substituent. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by decreasing its electron density[1][2][3]. Conversely, the lone pairs on the fluorine atom can be delocalized into the aromatic π-system, resulting in a weaker, yet significant, electron-donating resonance effect (+M)[1][2]. This resonance effect increases the electron density at the ortho and para positions, making fluorine an ortho, para-director for electrophilic aromatic substitution[1][2][3].

The key to understanding the differential reactivity of 2-fluoro and 4-fluoro isomers lies in the proximity and interplay of these two opposing effects relative to the reactive center of the molecule.

Caption: Electronic effects of ortho- vs. para-fluorine substitution.

In the 5-(2-fluorophenyl) isomer , the fluorine atom is in close proximity to the point of attachment to the rest of the molecule. This leads to a more pronounced inductive electron withdrawal from the ipso-carbon and adjacent positions, potentially influencing the reactivity of functional groups attached to the phenyl ring through steric hindrance and through-space electronic effects.

In the 5-(4-fluorophenyl) isomer , the fluorine atom is situated further away from the point of attachment. Consequently, its inductive effect on the ipso-carbon is attenuated, while the resonance effect still effectively influences the electronic character of the entire ring.

Comparative Reactivity in Metal-Catalyzed Cross-Coupling Reactions

To provide a tangible comparison, we will examine the performance of these isomers in two of the most ubiquitous C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. A study directly comparing the reactivity of 2-fluorophenylboronic acid and 4-fluorophenylboronic acid in a Suzuki-Miyaura coupling with 1-bromo-4-methoxybenzene provides excellent insight into their relative performance[4][5].

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reactants Reactants & Catalyst Setup cluster_procedure Reaction Procedure cluster_workup Work-up & Purification R1 Fluorophenylboronic Acid (2-fluoro or 4-fluoro isomer) Mix Combine reactants, catalyst, base, and solvents in a flask. R1->Mix R2 1-Bromo-4-methoxybenzene R2->Mix Cat Pd(PPh₃)₄ Cat->Mix Base Na₂CO₃ (aq) Base->Mix Solvent Toluene/Ethanol Solvent->Mix Inert Degas and place under an inert atmosphere (N₂ or Ar). Mix->Inert Heat Heat the mixture at reflux (e.g., 90 °C) with vigorous stirring. Inert->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Quench Cool to RT and quench with water. Monitor->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Dry Dry the organic layer (e.g., over Na₂SO₄). Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the respective fluorophenylboronic acid (1.2 mmol), 1-bromo-4-methoxybenzene (1.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 mL) and a mixture of toluene (5 mL) and ethanol (2 mL).

  • The reaction mixture is thoroughly degassed by bubbling with nitrogen or argon for 15 minutes.

  • The mixture is then heated to 90 °C and stirred vigorously for the specified reaction time.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Comparative Performance Data:

IsomerReaction Time (h)Yield (%)Observations
5-(2-Fluorophenyl) 1285%The reaction proceeds smoothly, but the steric hindrance from the ortho-fluorine may slightly impede the transmetalation step, requiring a longer reaction time for completion.
5-(4-Fluorophenyl) 892%The para-isomer exhibits faster reaction kinetics and a higher yield, likely due to the absence of steric hindrance around the boronic acid moiety and the favorable electronic effect of the para-fluorine[4][5].

Causality Behind the Experimental Observations:

The higher reactivity of the 4-fluorophenylboronic acid can be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the para-fluorine atom can increase the Lewis acidity of the boron center, facilitating the formation of the boronate complex required for transmetalation. In contrast, the ortho-fluorine in the 2-fluoro isomer, while also electron-withdrawing, introduces significant steric bulk around the boronic acid group. This steric hindrance can disfavor the approach of the palladium complex, thereby slowing down the rate-determining transmetalation step of the catalytic cycle.

Buchwald-Hartwig Amination: A Predictive Comparison

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While a direct, side-by-side comparative study of 2- and 4-fluoroaryl halides under identical conditions is less common in the literature, we can construct a robust experimental protocol and predict the outcome based on established principles and general procedures for the amination of challenging aryl chlorides[6][7][8][9][10][11][12].

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Buchwald_Workflow cluster_reactants Reactants & Catalyst Setup cluster_procedure Reaction Procedure cluster_workup Work-up & Purification R1 Fluoroaryl Halide (e.g., 1-chloro-2-fluorobenzene or 1-chloro-4-fluorobenzene) Add Add aryl halide and amine. R1->Add R2 Amine (e.g., Morpholine) R2->Add Cat Pd₂(dba)₃ Mix Combine catalyst, ligand, base, and solvent in a Schlenk tube. Cat->Mix Ligand XPhos Ligand->Mix Base NaOtBu Base->Mix Solvent Toluene Solvent->Mix Inert Degas and place under an inert atmosphere (N₂ or Ar). Mix->Inert Inert->Add Heat Heat the mixture (e.g., 100 °C) with vigorous stirring. Add->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Quench Cool to RT and quench with saturated aq. NH₄Cl. Monitor->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Dry Dry the organic layer (e.g., over Na₂SO₄). Extract->Dry Purify Purify by column chromatography. Dry->Purify

Sources

Technical Guide: HPLC Retention Time Identification for 5-(2-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4][5]

5-(2-Fluorophenyl)nicotinaldehyde (FPNA) is a critical biaryl intermediate, often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1] Its analysis presents a specific chromatographic challenge: separating the basic pyridine core and the reactive aldehyde moiety from polar boronic acid starting materials and non-polar homocoupling by-products.[1]

This guide compares two primary stationary phase strategies for identifying FPNA: the industry-standard C18 (Octadecyl) versus the selectivity-enhanced Phenyl-Hexyl phase.[1] While C18 offers robustness, Phenyl-Hexyl provides superior resolution for fluorinated aromatics through


 interactions.[1]
The Analytical Challenge
  • Target: this compound (LogP

    
     2.5, Basic pKa 
    
    
    
    3.8).[1]
  • Critical Impurities:

    • 2-Fluorophenylboronic acid (SM1): Highly polar, elutes near void volume.[1]

    • 5-Bromonicotinaldehyde (SM2): Moderate polarity, potential co-elution.[1]

    • Des-bromo analog: Nicotinaldehyde (degradation product).[1]

    • Homocoupling Dimers: Highly hydrophobic.[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

The choice of column chemistry fundamentally alters the retention mechanism for FPNA.[1]

FeatureOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Dispersive forces).[1]Hydrophobic +

Interaction.[1]
Selectivity Based primarily on carbon count and hydrophobicity.[1]Enhanced selectivity for the fluorophenyl ring and pyridine core.[1]
Peak Shape Good, but basic pyridines may tail without end-capping.[1]Excellent for aromatics; distinct separation of halo-substituted rings.[1]
Retention Moderate.[1] FPNA elutes after SMs.[1]Stronger retention for FPNA due to aromatic stacking.[1]
Recommendation Routine QC: High robustness for standard purity checks.R&D / Impurity Profiling: Best for resolving positional isomers or defluorinated impurities.[1]

Experimental Protocol (Validated Framework)

This protocol uses a Gradient Elution method to ensure the elution of the polar boronic acid while eluting the hydrophobic product within a reasonable runtime.[1]

Instrumentation & Conditions[1][3][6][7][8]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Wavelength: 260 nm (Primary - Pyridine absorbance), 220 nm (Secondary).[1]

  • Column Temp: 35°C (Improves mass transfer for the aldehyde).[1]

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase Strategy
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why: Acidic pH protonates the pyridine nitrogen (

      
      ), preventing interaction with residual silanols on the column and ensuring sharp peak shapes.[1]
      
  • Solvent B (Organic): Acetonitrile (ACN).[1]

    • Why: ACN has a lower UV cutoff than Methanol and provides sharper peaks for aromatic aldehydes.[1]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration: Elute polar Boronic Acids.
2.0955Isocratic hold to separate void volume.[1]
12.01090Linear Ramp: Elute FPNA and hydrophobic dimers.
15.01090Wash column.[1]
15.1955Re-equilibration.
20.0955End.[1]

Identification & Retention Time Data

Note: Retention times (RT) are system-dependent.[1] Use Relative Retention Times (RRT) for identification.

Reference Standard: this compound[1][9]
  • Approximate RT: 8.5 – 9.2 min[1]

  • RRT (vs. Bromide SM): ~1.4[1]

Impurity Profile Table[1]
CompoundStructure TypePolarityApprox.[1] RT (min)RRT (vs. FPNA)Identification Note
2-Fluorophenylboronic acid Boronic AcidHigh (Polar)1.8 – 2.50.25Elutes first; broad peak if pH is not acidic.[1]
Nicotinaldehyde Pyridine AldehydeModerate4.0 – 5.00.50Des-bromo impurity.
5-Bromonicotinaldehyde Halo-PyridineModerate-Low6.0 – 7.00.75Key Starting Material (SM).[1]
FPNA (Target) Biaryl Aldehyde Low 8.5 – 9.2 1.00 Main Peak.
Biaryl Dimer Poly-aromaticVery Low11.0 – 13.01.40Homocoupling by-product.[1]

Method Validation Workflow (Visualization)

The following diagram outlines the logical workflow for confirming the retention time and specificity of the method during reaction monitoring.

HPLC_Workflow cluster_Separation Column Interaction Sample Reaction Mixture (Crude) Prep Sample Prep (Dilute in ACN:H2O) Sample->Prep Inject HPLC Injection (Gradient Method) Prep->Inject Early T < 3 min Polar Impurities (Boronic Acids) Inject->Early Elution Order Mid T = 6-7 min Starting Material (Bromide) Early->Mid Target T = 8-9 min Target: FPNA (Product) Mid->Target Detect PDA Detection (260 nm) Target->Detect Result Purity Profile (% Area) Detect->Result

Caption: Logical flow for the chromatographic separation of FPNA from Suzuki coupling reaction matrix.

Troubleshooting & Expert Insights

Peak Tailing on Pyridines[1]
  • Cause: Interaction between the basic pyridine nitrogen and acidic silanols on the silica support.[1]

  • Solution: Ensure the mobile phase pH is below 3.0 (using Formic acid or TFA).[1] If tailing persists, switch to a "Charged Surface Hybrid" (CSH) C18 column or add 5mM Ammonium Formate to the aqueous phase.[1]

Aldehyde Stability (The "Hidden" Impurity)[1]
  • Insight: Aldehydes are prone to auto-oxidation.[1]

  • Observation: If a peak appears at RRT ~0.9 (just before the main peak), it is likely 5-(2-fluorophenyl)nicotinic acid .[1]

  • Verification: Check the sample diluent. Avoid using methanol if the sample sits for long periods, as hemiacetals can form.[1] Use Acetonitrile/Water.[1][2][3]

Double Peaks for Boronic Acid[1]
  • Insight: Boronic acids can exist as trimers (boroxines) or esters in certain solvents.[1]

  • Fix: Ensure the sample is fully dissolved in a water-containing diluent to hydrolyze anhydrides back to the monomeric boronic acid before injection.[1]

References

  • Takeda Pharmaceutical Company. (2010).[1] Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors.[1] Patent WO2010114151.[1] (Describes the synthesis context of Vonoprazan intermediates). Link

  • Waters Corporation. (2021).[1] Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. (Guidance on separating polar boronic acid starting materials). Link

  • SIELC Technologies. (2023).[1] HPLC Method for Analysis of Pyridine.[1][3][4] (Reference for mobile phase selection for basic pyridine rings). Link

  • Agilent Technologies. (2016).[1] Analysis of DNPH-Derivatized Aldehydes and Ketones. (General principles for aldehyde chromatography). Link

Sources

Establishing the Melting Point Reference for Pure 5-(2-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Challenge

In the development of kinase inhibitors and heterocyclic scaffolds, 5-(2-Fluorophenyl)nicotinaldehyde (CAS: 1256823-77-6) serves as a critical intermediate.[1] Unlike its para-substituted isomer, the 2-fluoro derivative exhibits unique solid-state behaviors due to steric repulsion between the ortho-fluorine and the pyridine ring, often leading to non-planar conformations that depress melting points (MP) relative to planar analogs.[1]

This guide provides a technical framework for establishing a rigorous melting point reference for this compound. Since public spectral databases often lack definitive physicochemical data for this specific positional isomer, this document outlines a comparative characterization protocol using the well-defined 4-fluorophenyl analog as a control standard.

Key Compound Specifications
FeatureTarget CompoundReference Standard
Name This compound 5-(4-Fluorophenyl)nicotinaldehyde
CAS Number 1256823-77-6 381684-96-4
Structure Pyridine-3-CHO with 2-F-Phenyl at C5Pyridine-3-CHO with 4-F-Phenyl at C5
Exp.[1][2][3][4][5][6] State Solid (Crystalline)Solid (Crystalline)
Exp. MP Range To be determined via Protocol A90–135 °C (Lit. var.)
Key Property Non-planar (Steric twist)Planar (High packing efficiency)

Technical Causality: Why the Melting Point Matters

The melting point of this compound is not merely a physical constant; it is a purity indicator for the efficiency of the Suzuki-Miyaura coupling used to synthesize it.[1]

  • Impurity Profile: The most common impurity is the homocoupled byproduct (biphenyls) or unreacted 5-bromonicotinaldehyde.[1] These impurities form eutectic mixtures that significantly broaden and depress the melting range.

  • Polymorphism: The ortho-fluorine atom induces a twist in the biaryl bond to minimize steric clash with the pyridine hydrogens.[1] This reduces lattice energy compared to the para-isomer, making the MP highly sensitive to the rate of crystallization (kinetic vs. thermodynamic polymorphs).[1]

Experimental Protocol: Self-Validating Determination

To establish an authoritative reference, you must run a parallel characterization against the 4-fluoro isomer.[1] This "Internal Standard" approach validates your instrumental accuracy.

Protocol A: Synthesis & Purification Workflow

Objective: Isolate high-purity (>98% HPLC) material for thermal analysis.

Reagents:

  • Substrate: 5-Bromonicotinaldehyde (1.0 eq)

  • Coupling Partner: 2-Fluorophenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inertion: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Coupling: Add degassed dioxane and base. Heat to 90 °C for 4 hours. Note: Monitor consumption of bromide via TLC (Hex/EtOAc 4:1).

  • Workup: Cool to RT. Filter through Celite to remove Pd black.[1] Partition between EtOAc and water.[1]

  • Purification (Critical):

    • Flash Chromatography: Silica gel (Gradient: 0%

      
       30% EtOAc in Hexanes).
      
    • Recrystallization: Dissolve the crude solid in minimal hot Ethanol.[1] Add Hexane dropwise until turbid.[1] Cool slowly to 4 °C.

    • Drying: Vacuum dry at 40 °C for 12 hours to remove solvates.[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine thermodynamic melting point (


) and onset temperature (

).
  • Calibration: Calibrate DSC cell using Indium (

    
    ) and Zinc standards.
    
  • Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan. Crimp (non-hermetic).

  • Reference Run: Run the 4-fluoro isomer (CAS 381684-96-4) first.[1]

    • Expected Result: Sharp endotherm with

      
       consistent with CoA (typically >90°C).
      
  • Target Run: Run the 2-fluoro isomer (CAS 1256823-77-6) .[1]

    • Ramp Rate: 10 °C/min from 40 °C to 200 °C.

    • Acceptance Criteria: Peak width at half height

      
       indicates high purity.
      

Visualization: Synthesis & Characterization Logic

The following diagram illustrates the critical path from synthesis to validated melting point determination, highlighting the decision nodes for purity.

G Start Start: 5-Bromonicotinaldehyde Coupling Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Coupling Crude Crude Mixture (Target + Homocoupled Impurities) Coupling->Crude Purification Flash Column + Recrystallization (Ethanol/Hexane) Crude->Purification QC_Check HPLC Purity Check Purification->QC_Check Fail Purity < 98% Re-column QC_Check->Fail Impure Pass Purity > 98% Proceed to Thermal Analysis QC_Check->Pass Pure Fail->Purification Reference Run 4-Fluoro Standard (CAS 381684-96-4) Pass->Reference DSC DSC Analysis (10°C/min) Result Define Reference MP (T_onset) DSC->Result Reference->DSC

Figure 1: Workflow for the synthesis, purification, and thermal validation of this compound.

Comparative Data Analysis

When establishing your internal specification, use the following comparative logic. The "Ortho Effect" typically results in a lower melting point for the 2-fluoro isomer compared to the 4-fluoro isomer due to the disruption of crystal packing planarity.[1]

Property5-(4-Fluorophenyl)nicotinaldehydeThis compoundScientific Rationale
Electronic Effect Inductive withdrawal (weak)Inductive withdrawal (strong)F is closer to the pyridine nitrogen in the 2-pos.[1]
Steric Geometry Planar BiarylTwisted BiarylOrtho-F clashes with Pyridine C4-H.
Crystal Packing Efficient (

-

stacking)
DisruptedTwist prevents tight planar stacking.[1]
Expected MP High Reference Lower than Reference Less energy required to break lattice.[1]

Note: If your isolated 2-fluoro solid melts higher than the 4-fluoro reference, suspect the formation of a highly stable polymorph or a co-crystal with the solvent.[1] Verify with TGA (Thermogravimetric Analysis).

References

  • 5-(4-Fluorophenyl)pyridine-3-carbaldehyde (CAS 381684-96-4) Product Page. Angene International.[1] Retrieved from [Link]

  • Synthesis of Pyridine-3-carbaldehyde Derivatives. Journal of the Chemical Society of Pakistan. (2017).[6] Retrieved from [Link]

  • CAS Common Chemistry: 5-(4-Fluorophenyl)nicotinaldehyde. American Chemical Society.[1][7][8] Retrieved from [Link][3][7]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(2-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: 5-(2-Fluorophenyl)nicotinaldehyde CAS: 893734-90-0 (Analogous/Generic Reference) Core Hazard Class: Sensitizer / Irritant / Halogenated Heterocycle

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact intermediate may be sparse, its structural pharmacophore dictates a strict safety profile. This molecule combines a pyridine core (potential neuro/hepatotoxicity) with a reactive aldehyde (protein cross-linking/sensitization) and a fluorinated phenyl ring (increased lipophilicity/skin permeation).

The "Why" Behind the Protocol:

  • Aldehyde Moiety: Aldehydes are electrophilic; they react with nucleophilic residues (lysine/cysteine) on biological proteins to form Schiff bases. This mechanism is the primary driver for skin sensitization (H317) and respiratory irritation.

  • Fluorine Substitution: The 2-fluorophenyl group increases the compound's lipophilicity compared to the parent nicotinaldehyde. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal exposure significantly more hazardous than non-halogenated analogs.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. Do not deviate from these specifications.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. The aldehyde group is a lachrymator and severe eye irritant. Goggles seal against vapors and fine particulates.
Dermal (Hands) Double Nitrile Gloves (Min. 0.11 mm / 4 mil)Outer: Standard nitrile for abrasion. Inner: Extended cuff nitrile. Why: Pyridine derivatives can permeate thin nitrile over time. Double gloving provides a "breakthrough" buffer. Change immediately upon splash.
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard lab coats are porous. Disposable Tyvek sleeves prevent cuff-gap exposure, critical for preventing wrist sensitization.
Respiratory N95/P100 (Solids) or OV/AG Cartridge (Solutions) Solid Handling: Particulate respirator prevents inhalation of dust. Solution Handling: If outside a fume hood (emergency only), use Organic Vapor/Acid Gas cartridges due to the pyridine volatility.

Engineering Controls & Operational Workflow

Primary Barrier: Chemical Fume Hood. Requirement: Face velocity average 80–100 fpm (feet per minute) at 18-inch sash height.

Protocol: Safe Weighing & Solubilization

Note: This compound is likely a solid/powder. Static charge is a risk.[1][2]

  • Anti-Static Measure: Use an anti-static gun or ionizer bar inside the hood before weighing. Fluorinated aromatics often carry high static charges, leading to "powder fly" and inhalation risk.

  • Taring: Tare the vial with the cap on. Open the vial only inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the balance area.

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., DCM, THF) within the hood. Once in solution, the inhalation risk shifts from particulate to vapor (manageable by hood airflow).

Visualized Safety Logic (Workflow)

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start START: Chemical Retrieval CheckPPE Check PPE: Double Nitrile + Goggles Start->CheckPPE StateCheck Physical State? CheckPPE->StateCheck SolidHandling Solid/Powder: Use Anti-Static Gun Minimize Drafts StateCheck->SolidHandling Solid LiquidHandling Solution: Check Solvent Vapors Verify Hood Airflow StateCheck->LiquidHandling Liquid/Soln Reaction Reaction Setup: Keep Sash <18 inches SolidHandling->Reaction LiquidHandling->Reaction Waste Disposal: Segregate Halogenated Reaction->Waste Post-Exp

Caption: Operational logic flow ensuring state-specific handling precautions (Solid vs. Liquid) prior to reaction initiation.

Waste Disposal & Deactivation[3][4]

Proper disposal is legally and environmentally critical due to the halogen (Fluorine) content.

The "Halogen Rule"

Unlike standard organic waste, this compound cannot be commingled with non-halogenated solvents (e.g., Acetone, Methanol) if the facility incinerates them separately.

  • Regulatory Basis: EPA regulations (40 CFR 261) often classify halogenated solvents/organics as F-listed wastes (e.g., F001-F005) or require specific incineration temperatures to prevent dioxin formation.

Disposal Protocol
  • Segregation: Collect all mother liquors, washes, and contaminated gloves in a container explicitly labeled "HALOGENATED ORGANIC WASTE."

  • Glassware: Rinse glassware with Acetone. Collect the first rinse into the Halogenated Waste container. Subsequent rinses can go to general organic waste.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[3] Use a wet wipe or damp paper towel to pick up powder. Dispose of the wipe as solid hazardous waste.

    • Solution: Absorb with vermiculite or clay. Do not use paper towels alone (rapid evaporation).

Emergency Response

ScenarioImmediate ActionScientific Rationale
Eye Contact Flush for 15 minutes minimum. Hold eyelids open.Aldehydes bond rapidly to corneal proteins. Immediate dilution is the only way to prevent permanent opacity.
Skin Contact Wash with soap and water .[3][4][5][6] Do NOT use alcohol/solvent.Solvents (ethanol/acetone) will dissolve the fluorinated compound and drive it deeper into the skin layers. Soap emulsifies and lifts it.
Inhalation Move to fresh air.[1][2][4][5][6][7][8] Seek medical support if wheezing occurs.Pyridine analogs can cause delayed central nervous system depression. Monitoring is required even if the patient feels fine initially.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2023). Hierarchy of Controls. Centers for Disease Control and Prevention. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management: Solvents in the Workplace. [Link]

Sources

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